N-(2-chlorobenzyl)-N-(4-methylphenyl)amine
Description
Contextualization of Substituted Tertiary Amine Structures within Organic Chemistry
N-(2-chlorobenzyl)-N-(4-methylphenyl)amine is a tertiary amine, a class of organic compounds defined by a nitrogen atom bonded to three organic substituents—in this case, a 2-chlorobenzyl group, a 4-methylphenyl (p-tolyl) group, and by extension, the aromatic ring of the toluidine moiety makes it an N,N-disubstituted arylamine. nih.govacs.org Amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic groups attached to the nitrogen. acs.org
Tertiary amines are characterized by their trigonal pyramidal geometry, with the nitrogen atom's lone pair of electrons occupying one of the sp³ hybridized orbitals. lookchem.com This lone pair is fundamental to their chemical behavior, rendering them nucleophilic and basic. nih.gov However, the steric bulk of the three substituents can influence the accessibility of this lone pair, affecting reactivity. nih.gov Tertiary amines are crucial in organic synthesis, serving as catalysts, bases, and precursors to more complex molecules like quaternary ammonium (B1175870) salts. nih.govnih.gov Their synthesis can be achieved through various methods, including the reaction of a secondary amine with an alkyl halide or reductive amination. lookchem.com
Significance of Chlorinated and Methylated Aromatic Moieties in Chemical Systems
The functionality of this compound is significantly influenced by its two distinct aromatic substituents.
Chlorinated Aromatic Moieties: The presence of a chlorine atom on the benzyl (B1604629) group is a key feature. Chlorinated aromatic compounds are a broad class of chemicals used widely as intermediates in the production of pharmaceuticals, dyes, and agricultural chemicals like insecticides and herbicides. rsc.orgchemicalbook.com The introduction of chlorine onto an aromatic ring is a critical synthetic transformation that can alter the electronic properties of the molecule and provide a reactive handle for further functionalization. chemicalbook.com Chlorobenzene and its derivatives are used as solvents and as feedstock for producing other chemicals. bldpharm.com The chlorine atom is an ortho-, para-directing group in electrophilic aromatic substitution reactions, though it is deactivating.
Methylated Aromatic Moieties: The 4-methylphenyl group (p-tolyl) also imparts specific properties. The methyl group is electron-donating through an inductive effect, which can influence the reactivity of the aromatic ring and the properties of the amine itself. chemicalbook.com In medicinal chemistry, methylation is a major biochemical process for modifying protein function and can increase a molecule's lipophilicity, potentially improving its ability to penetrate biological membranes. researchgate.netarchive.org The methyl group can also participate in specific non-covalent interactions, such as CH-π interactions, and its steric bulk can induce preferential conformations in a molecule. researchgate.net
Overview of Academic Research Trajectories Concerning this compound
While dedicated research focusing specifically on this compound is limited in publicly available literature, the broader class of N-aryl-N-benzylamines is the subject of significant academic inquiry. Research on structurally related compounds suggests potential areas of investigation for this molecule.
Synthetic Methodology: Research efforts have focused on developing novel methods for the synthesis of substituted benzylamines. This includes the direct arylation of C(sp³)–H bonds in benzylamines using aromatic nitriles without photoradiation, offering a practical route to diarylmethylamines. nih.gov Other studies have explored nickel-catalyzed Heck-type benzylation reactions using benzylamines as electrophiles to form benzyl-substituted alkenes. acs.org These advanced synthetic methods could potentially be applied to the synthesis or further modification of this compound.
Medicinal Chemistry and Bioactivity: Substituted aryl benzylamines have been designed and synthesized as potential therapeutic agents. For instance, a series of aryl benzylamine (B48309) inhibitors were developed for the enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is implicated in prostate cancer. nih.gov The N-benzylbenzenesulfonamide moiety, which shares the core N-benzyl-aryl structure, is found in compounds investigated for the treatment of Alzheimer's disease and as anti-inflammatory agents. nsf.gov This suggests that this compound could serve as a scaffold or intermediate for molecules with potential biological activity.
Catalysis: The synergy of single electron transfer (SET) and hydrogen atom transfer (HAT) has been used for the highly regioselective C(sp³)–H arylation at the N-benzylic position of N-benzylamines. rsc.org Such catalytic strategies highlight the reactivity of the benzylic position in these molecules, opening avenues for creating complex structures.
Given these trajectories, future research on this compound could logically explore its synthesis via modern catalytic methods, its potential as a precursor for biologically active compounds, or its utility as a ligand in coordination chemistry.
Delimitation of Research Scope and Foundational Objectives for Scholarly Inquiry
This article provides a foundational overview of this compound based on established principles of organic chemistry and research into analogous structures. The primary objective is to contextualize the compound by dissecting its constituent parts—the tertiary amine, the chlorobenzyl group, and the methylphenyl group—and to outline potential areas for future scientific investigation.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄ClN | Computed |
| Molecular Weight | 231.72 g/mol | Computed |
| Appearance | Not Available | N/A |
| Melting Point | Not Available | N/A |
| Boiling Point | Not Available | N/A |
| Density | Not Available | N/A |
| CAS Number | Not Available | N/A |
Structure
3D Structure
Properties
Molecular Formula |
C14H14ClN |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-methylaniline |
InChI |
InChI=1S/C14H14ClN/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15/h2-9,16H,10H2,1H3 |
InChI Key |
NTGSVUKDKVWCDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Chlorobenzyl N 4 Methylphenyl Amine
Direct Amination Approaches
Direct amination approaches are characterized by the formation of the C-N bond in a single key transformation, coupling the two main structural fragments. These fragments are typically derived from p-toluidine (B81030) and a 2-chlorobenzyl precursor.
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for forming aryl-heteroatom bonds. The mechanism involves the attack of a nucleophile on an aromatic ring, followed by the departure of a leaving group. chemistrysteps.com A critical requirement for this reaction is the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. These groups are necessary to activate the aromatic ring by making it sufficiently electron-deficient to be attacked by a nucleophile. chemistrysteps.com
For the direct synthesis of N-(2-chlorobenzyl)-N-(4-methylphenyl)amine, the SNAr pathway is generally not a viable or efficient strategy using standard precursors like 4-iodotoluene (B166478) and 2-chlorobenzylamine (B130927). The aromatic ring of 4-iodotoluene is not sufficiently activated for nucleophilic attack by the amine. Similarly, the phenyl ring of 2-chlorobenzylamine lacks the necessary activation.
A hypothetical SNAr route would necessitate a highly activated aryl precursor, which would then require additional synthetic steps, making the process indirect. For example, 2-chlorobenzylamine could be reacted with 1-fluoro-4-methyl-2-nitrobenzene. The nitro group would activate the ring for substitution, but would then need to be removed in a subsequent reduction step. Due to these limitations, SNAr is not a preferred method for the direct synthesis of this specific compound. acsgcipr.org
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods. acsgcipr.orgwikipedia.org The general transformation involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The catalytic cycle typically proceeds via three key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine and deprotonation by the base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com
For the synthesis of this compound, the most common approach would involve the coupling of 2-chlorobenzylamine with an aryl halide such as 4-bromotoluene (B49008) or 4-iodotoluene.
The success and scope of the Buchwald-Hartwig amination are critically dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. wiley.com The evolution of these ligands has led to several "generations" of catalyst systems, each with improved reactivity and applicability.
First-Generation Ligands: Early systems used relatively simple, electron-rich trialkylphosphine ligands like P(o-tolyl)₃. These were effective for coupling secondary amines with aryl bromides but had limited scope. wikipedia.org
Bidentate Ligands: The introduction of bidentate phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPEPhos represented a significant advance, enabling the reliable coupling of primary amines. wikipedia.orgacs.org
Bulky, Electron-Rich Monodentate Ligands: The modern era of Buchwald-Hartwig catalysis is dominated by a class of highly effective, sterically hindered, and electron-rich dialkylbiaryl phosphine ligands. nih.gov Developed by the Buchwald group, ligands like XPhos, SPhos, and RuPhos dramatically enhance catalyst performance, facilitating fast reductive elimination and stabilizing the active catalytic species. youtube.com These advanced ligands allow for the coupling of a wide range of challenging substrates, including aryl chlorides, under mild conditions. wiley.comcmu.edu Another important class of sterically hindered ligands are the Josiphos-type ferrocenyl phosphines, which have also proven highly effective. nih.gov
| Ligand Generation | Example Ligands | Key Characteristics | Typical Substrates |
|---|---|---|---|
| First Generation | P(o-tolyl)₃ | Simple, monodentate phosphines | Secondary amines, Aryl bromides wikipedia.org |
| Second Generation | BINAP, DPEPhos | Bidentate, wider "bite angle" | Primary amines, Aryl iodides/triflates wikipedia.orgacs.org |
| Third/Fourth Generation | XPhos, SPhos, RuPhos, BrettPhos, Josiphos | Bulky, electron-rich, monodentate biaryl or ferrocenyl phosphines | Aryl chlorides, weak amines, amides, broad functional group tolerance youtube.comnih.gov |
Modern catalyst systems have enabled Buchwald-Hartwig aminations to proceed with high efficiency, often requiring very low catalyst loadings, sometimes in the parts-per-million (ppm) range for highly active substrates. researchgate.net However, the reaction's outcome is highly sensitive to several parameters that must be carefully optimized.
Base: A strong, non-nucleophilic base is required to deprotonate the amine or the amine-Pd complex. Sodium tert-butoxide (NaOt-Bu) is very common, but other bases like potassium tert-butoxide (KOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or carbonate bases (K₂CO₃, Cs₂CO₃) are also used depending on the substrate's sensitivity. acs.orglibretexts.org For base-sensitive substrates, weaker bases like Cs₂CO₃ are often preferred. acs.org
Solvent: Anhydrous, aprotic solvents are typically used. Toluene (B28343), dioxane, and tetrahydrofuran (B95107) (THF) are the most common choices. libretexts.org
Temperature: While early methods required high temperatures, modern catalysts can often effect the transformation at room temperature or with gentle heating (e.g., 80-110 °C). wiley.comcmu.edu
Palladium Precursor: Common palladium sources include Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). wiley.com Pre-formed palladium-ligand complexes (precatalysts) are also widely used to ensure consistent activation and reactivity. amazonaws.com
| Parameter | Common Choices | Considerations | Reference |
|---|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Precatalysts | Precatalysts can offer faster, more reproducible activation. | wiley.comamazonaws.com |
| Ligand | XPhos, RuPhos, BINAP, etc. | Choice is critical and depends on both the amine and aryl halide. | youtube.comacs.org |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Base strength must be matched to amine pKa and substrate stability. | acs.orglibretexts.org |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and capable of solubilizing reactants. | libretexts.org |
| Temperature | Room Temp to ~110 °C | Lower temperatures are possible with more active, modern catalysts. | cmu.edu |
The Ullmann condensation is a classical method for forming C(aryl)-N bonds using a copper catalyst. wikipedia.org The traditional Ullmann reaction requires harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper powder, which limits its scope and functional group compatibility. wikipedia.org
Modern advancements have led to ligand-assisted Ullmann-type reactions that proceed under significantly milder conditions. These reactions typically employ a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in combination with a ligand and a base. researchgate.netbeilstein-journals.org Diamine ligands, such as phenanthroline, are often effective at promoting the reaction. wikipedia.org The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle or via a Cu(I) intermediate that reacts with the aryl halide. wikipedia.org
For the synthesis of this compound, a modern Ullmann-type reaction would involve coupling 2-chlorobenzylamine with 4-iodotoluene using a catalyst system like CuI/ligand with a base such as K₂CO₃ or K₃PO₄ in a polar aprotic solvent like DMF or N-methylpyrrolidone (NMP). wikipedia.orgresearchgate.net While often requiring higher temperatures than palladium-catalyzed systems, copper catalysis offers an alternative that can be advantageous in certain contexts, particularly due to the lower cost and toxicity of copper compared to palladium. sciengine.comnih.gov
Reductive amination is one of the most common and efficient methods for preparing secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com The process is typically a one-pot reaction that involves two main steps:
Imine Formation: A carbonyl compound (an aldehyde or ketone) reacts with a primary or secondary amine under weakly acidic conditions to form a hemiaminal, which then dehydrates to form an imine (or iminium ion) intermediate. wikipedia.orgquizlet.com
Reduction: The imine intermediate is reduced in situ to the corresponding amine. masterorganicchemistry.com
To synthesize this compound, this pathway involves the condensation of 2-chlorobenzaldehyde (B119727) with p-toluidine to form an N-(2-chlorobenzylidene)-4-methylaniline intermediate, which is then immediately reduced. researchgate.netwiserpub.com
A key advantage of this method is the ability to use reducing agents that are selective for the imine over the starting aldehyde. This allows the entire reaction to be performed in a single pot by mixing the aldehyde, amine, and reducing agent together. youtube.com Several reducing agents are commonly employed for this purpose.
| Reducing Agent | Typical Solvent | Key Features | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Inexpensive and effective, but can also reduce the starting aldehyde. Often added after imine formation is complete. | masterorganicchemistry.comquizlet.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile (B52724) | Milder than NaBH₄; selectively reduces imines/iminium ions in the presence of carbonyls. Effective at slightly acidic pH. | masterorganicchemistry.comyoutube.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, THF, Acetonitrile | Mild and selective, does not require strict pH control. Highly effective for a wide range of substrates, including weakly basic amines. | masterorganicchemistry.comresearchgate.net |
| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Ethanol | Uses H₂ gas with catalysts like Pd/C or Raney Ni. A "green" method that produces water as the only byproduct. | mdpi.com |
Reductive Amination Pathways Utilizing Aldehyde or Ketone Precursors
Hydride Source Selection and Stereochemical Considerations
Reductive amination stands out as a highly efficient method for forming carbon-nitrogen bonds. rsc.org For the synthesis of this compound, this process would involve the reaction of 2-chlorobenzaldehyde with p-toluidine (4-methylaniline). This reaction proceeds via an intermediate iminium ion, which is then reduced by a hydride source to yield the final secondary amine. harvard.edulibretexts.org
Hydride Source Selection
The choice of reducing agent is critical for the success of a reductive amination, as it must selectively reduce the iminium ion in the presence of the starting aldehyde. harvard.edu Several boron-based hydrides are commonly employed for this purpose, each with distinct reactivity and handling characteristics. organicreactions.org
A comparison of common hydride sources is presented below:
| Hydride Reagent | Formula | Key Characteristics | Typical Conditions | Citations |
| Sodium Borohydride | NaBH₄ | Strong reducing agent; can reduce aldehydes and ketones directly. Requires careful pH control to favor imine formation before reduction. | Methanol, Ethanol | researchgate.netyoutube.com |
| Sodium Cyanoborohydride | NaBH₃CN | Milder and more selective than NaBH₄; stable in mildly acidic conditions (pH 6-7), allowing for in-situ imine formation and reduction. Highly toxic. | Methanol, Acetic Acid | harvard.eduyoutube.com |
| Sodium Triacetoxyborohydride | NaB(OAc)₃H | Mild and highly selective for iminium ions over ketones and aldehydes. Less toxic than NaBH₃CN and does not require strict pH control. | Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (B1671644) (DCE), Ethyl Acetate (B1210297) (EtOAc) | harvard.eduresearchgate.net |
Recent advancements have also introduced novel, non-hydride-based reduction methods. These include iridium-catalyzed processes using carbon monoxide as the reductant and visible-light photoredox catalysis, which can proceed without an external hydride source. rsc.orgnih.gov These methods offer alternative pathways that can be more atom-economical and tolerant of various functional groups. rsc.orgnih.gov
Stereochemical Considerations
For the specific synthesis of this compound, the benzylic carbon (the -CH₂- group) is not a stereocenter. Therefore, the reaction between 2-chlorobenzaldehyde and p-toluidine does not produce stereoisomers, and stereochemical control is not a factor in this particular synthesis.
However, it is important to consider stereochemistry in the broader context of N-aryl benzylamine (B48309) synthesis. If a ketone, such as 2-chloroacetophenone, were used instead of 2-chlorobenzaldehyde, the resulting product would contain a chiral center at the benzylic position, leading to a racemic mixture of (R)- and (S)-enantiomers. In such cases, enantioselective synthesis would be necessary to obtain a single enantiomer. This can be achieved using chiral catalysts or auxiliaries. For example, studies on related N-aryl benzylamines have employed X-ray crystallography to determine the absolute stereochemistry of separated enantiomers. nih.gov
Multi-Step Synthesis Pathways
Beyond single-pot reductive amination, multi-step sequences provide strategic alternatives for constructing the target molecule, often allowing for greater control and purification of intermediates.
Sequential Alkylation and Arylation Reactions
This strategy involves forming the two C-N bonds in separate, sequential steps. Two primary routes can be envisioned for the synthesis of this compound:
N-Alkylation of an Arylamine: This is the most direct sequential approach. It begins with p-toluidine, which is N-alkylated using 2-chlorobenzyl chloride (or bromide). This reaction is a nucleophilic substitution where the amine nitrogen attacks the benzylic carbon of the alkyl halide. While effective, a common drawback of direct N-alkylation is the potential for overalkylation, leading to the formation of a tertiary amine as a byproduct. libretexts.orgyoutube.com To favor the desired secondary amine, reaction conditions such as using an excess of the starting amine may be employed.
N-Arylation of a Benzylamine: An alternative pathway starts with 2-chlorobenzylamine. This primary amine can then be coupled with an aryl halide, such as 4-iodotoluene or 4-bromotoluene, via a palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. This method is highly versatile for forming C-N bonds and offers excellent control. cmu.edu The choice of palladium catalyst and ligand (e.g., BINAP, Xantphos) is crucial and depends on the electronic properties of the coupling partners. cmu.edu
Transformation of Pre-functionalized Aromatic Amines
This approach utilizes starting materials that already contain the necessary carbon skeletons and functional groups. The synthesis of this compound via reductive amination is a prime example of this strategy, as it directly combines p-toluidine and 2-chlorobenzaldehyde. organicreactions.org The methyl group on p-toluidine and the chloro group on 2-chlorobenzaldehyde are carried through the reaction sequence into the final product.
The presence of these "pre-functionalized" groups can influence reaction conditions. For instance, the electron-donating methyl group on p-toluidine enhances its nucleophilicity, facilitating the initial attack on the aldehyde. The electron-withdrawing chloro group on the benzaldehyde (B42025) can slightly increase the electrophilicity of the carbonyl carbon.
Other synthetic plans could involve transformations of functional groups at different stages. For example, a synthesis could begin with the reduction of a nitro compound to form one of the necessary amine precursors. libretexts.orgyoutube.com However, for this specific target, the direct use of p-toluidine and 2-chlorobenzaldehyde is the most efficient pathway.
Protecting Group Strategies for Amine Functionality
In many multi-step syntheses, it is necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with subsequent reaction steps. organic-chemistry.org While the direct synthesis of this compound may not require a protecting group, their use becomes essential if further modifications to the molecule were planned. masterorganicchemistry.com
For instance, if one wished to perform a nucleophilic aromatic substitution on the 2-chlorobenzyl ring, the secondary amine would likely need to be protected. The amine nitrogen is nucleophilic and could compete in the reaction. Converting the amine to a non-nucleophilic derivative, such as a carbamate, prevents this side reaction. organic-chemistry.org After the desired transformation is complete, the protecting group is removed to regenerate the free amine. masterorganicchemistry.com
Below is a table of common amine protecting groups and their standard deprotection conditions. masterorganicchemistry.comcreative-peptides.com
| Protecting Group | Abbreviation | Reagent for Protection | Deprotection Conditions | Citations |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid, TFA) | masterorganicchemistry.commasterorganicchemistry.comcreative-peptides.com |
| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate (CbzCl) | Catalytic hydrogenation (H₂, Pd/C) | masterorganicchemistry.comcreative-peptides.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | organic-chemistry.orgmasterorganicchemistry.comcreative-peptides.com |
The selection of a protecting group depends on its stability to the planned reaction conditions and the mildness of its removal, a concept known as an orthogonal protecting group strategy. organic-chemistry.org
Sustainable and Green Chemistry Aspects in Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally responsible processes. Key principles of green chemistry include the use of safer solvents, reducing waste, and improving energy efficiency. researchgate.net
Solvent-Free or Environmentally Benign Solvent Systems
Traditionally, organic syntheses, including reductive aminations, have often employed chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE). researchgate.net These solvents are effective but pose environmental and health risks. Green chemistry seeks to replace them with more benign alternatives.
For reductive amination, research has identified several greener solvents that can serve as viable alternatives to chlorinated ones. researchgate.net
| Solvent Class | Examples | Rationale for Use | Citations |
| Esters | Ethyl acetate (EtOAc) | Biodegradable, lower toxicity than chlorinated solvents. Shown to be broadly comparable to DCE for some reductive aminations. | researchgate.net |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (e.g., corn cobs), lower toxicity. | researchgate.net |
| Alcohols | Isopropyl alcohol (IPA) | Readily available, low toxicity, biodegradable. | researchgate.net |
| Carbonates | Dimethyl carbonate (DMC) | Low toxicity, biodegradable, considered a green reagent and solvent. | researchgate.net |
| Aqueous Media | Water | The ultimate green solvent; non-toxic, non-flammable, and inexpensive. Can accelerate certain reactions like the Diels-Alder. | researchgate.netresearchgate.net |
In addition to using greener solvents, performing reactions under solvent-free conditions is another key green strategy. researchgate.net This approach involves heating the neat reactants together, often in the presence of a catalyst. This eliminates solvent waste entirely, simplifies product purification, and can sometimes lead to faster reaction rates. The feasibility of a solvent-free approach for the synthesis of this compound would require specific experimental investigation but represents a valuable goal from a green chemistry perspective.
Atom Economy and E-Factor Analysis of Synthetic Routes
The greenness of a chemical process is a critical consideration in modern synthetic chemistry. Two important metrics for evaluating this are atom economy and the Environmental Factor (E-Factor). libretexts.orgsheldon.nl
Atom Economy measures the efficiency of a reaction in converting reactants into the desired product. studymind.co.ukyoutube.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. buecher.delibretexts.org An ideal reaction has an atom economy of 100%, where all reactant atoms are incorporated into the final product. studymind.co.uk
For the synthesis of this compound, two plausible routes are reductive amination and direct N-alkylation.
Route 1: Reductive Amination. This involves the reaction of 4-methylaniline with 2-chlorobenzaldehyde to form an intermediate imine, which is then reduced to the target amine. wikipedia.org
Route 2: N-Alkylation. This route involves the direct reaction of 4-methylaniline with 2-chlorobenzyl chloride.
A comparative analysis of the theoretical atom economy for these routes is presented below.
Interactive Data Table: Theoretical Atom Economy for Synthesis of this compound
| Synthetic Route | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) |
| Reductive Amination | 4-Methylaniline, 2-Chlorobenzaldehyde, Reducing Agent (e.g., H₂) | This compound | Water (H₂O) | 92.4% |
| N-Alkylation | 4-Methylaniline, 2-Chlorobenzyl chloride | This compound | Hydrogen Chloride (HCl) | 86.5% |
The E-Factor provides a more comprehensive measure of the environmental impact by quantifying the amount of waste generated per kilogram of product. sheldon.nlrsc.orgacs.org It is calculated as the total mass of waste divided by the mass of the product. researchgate.net Unlike atom economy, the E-factor accounts for all waste streams, including solvent losses, unreacted starting materials, and by-products. libretexts.orgsheldon.nl The ideal E-factor is zero. libretexts.org
For the synthesis of this compound, the E-factor would be significantly influenced by factors such as reaction yield, solvent choice, and the efficiency of catalyst and reagent use. For instance, processes in the fine chemicals and pharmaceutical industries can have E-factors ranging from 5 to over 100, and sometimes much higher in pharmaceutical manufacturing. libretexts.org Reducing the E-factor involves optimizing yields, recycling solvents, and using catalytic rather than stoichiometric reagents. acs.org
Development of Recyclable Catalyst Systems
The use of catalysts is paramount in developing efficient and sustainable synthetic methods for amines. wikipedia.org Recyclable catalysts are particularly advantageous as they combine the benefits of high activity and selectivity with the ability to be easily separated from the reaction mixture and reused, thereby reducing costs and waste. nih.gov
For the synthesis of this compound via reductive amination or N-alkylation, several types of recyclable catalyst systems have been explored for similar transformations:
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, facilitating easy separation by filtration. Examples include metals like palladium, nickel, or cobalt supported on materials such as carbon, silica (B1680970), or alumina. rsc.orgrsc.org For instance, cobalt nanoparticles supported on N-doped carbon have been shown to be effective for the α-alkylation of nitriles with alcohols, a related transformation. rsc.org Similarly, heterogeneous copper catalysts have been used for the N-alkylation of anilines with alcohols through a "hydrogen borrowing" methodology, which is waste-free. rsc.org
Homogeneous Catalysts with Recyclable Features: While homogeneous catalysts often exhibit high activity and selectivity, their separation can be challenging. Innovations to address this include the use of ligands that enable catalyst recovery through methods like phase separation. nih.gov Earth-abundant and non-precious metal catalysts, such as those based on nickel, are being developed for the selective monoalkylation of anilines with alcohols. acs.org Zinc-based catalysts have also been reported for the selective N-alkylation of various amines with alcohols. acs.org
The development of these systems for the synthesis of this compound would aim to combine the high efficiency of catalysis with simplified product purification and reduced environmental impact. nih.gov
Reaction Condition Optimization for Yield and Purity Maximization
Optimizing reaction conditions is a crucial step to ensure the efficient and clean production of this compound.
Temperature and Pressure Effects on Reaction Kinetics
Temperature and pressure are fundamental parameters that significantly influence the rate and outcome of chemical reactions. solubilityofthings.comyoutube.com
Temperature: According to collision theory, increasing the reaction temperature increases the kinetic energy of reactant molecules. solubilityofthings.comyoutube.com This leads to more frequent and more energetic collisions, thereby increasing the reaction rate. youtube.com However, excessively high temperatures can lead to side reactions, decomposition of reactants or products, and reduced selectivity. The effect of temperature on reaction rates is often described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. s3waas.gov.in For enzymatic reactions, which can be analogous to catalyzed chemical reactions, there is typically an optimal temperature for activity, beyond which the enzyme (or catalyst) may denature or become less effective. nih.gov
Pressure: The effect of pressure is most significant for reactions involving gases. solubilityofthings.com For the synthesis of this compound, if a gaseous reactant like hydrogen is used for the reduction step in reductive amination, increasing the pressure would increase its concentration in the liquid phase, thus accelerating the reaction rate. solubilityofthings.comyoutube.com For liquid-phase reactions, the effect of pressure is generally less pronounced unless it influences the volume of the transition state. nih.gov
Stoichiometric Ratios of Reactants and Reagents
The molar ratio of reactants and reagents is a critical factor in maximizing the yield of the desired product and minimizing the formation of impurities. nih.gov
In the reductive amination synthesis of this compound, the stoichiometry between 4-methylaniline, 2-chlorobenzaldehyde, and the reducing agent must be carefully controlled. An excess of the amine or aldehyde could lead to side reactions. For example, in reductive aminations involving primary amines, a common side reaction is the formation of a dialkylated amine. mdma.ch This can sometimes be suppressed by using a slight excess of the primary amine. mdma.ch
Similarly, in the N-alkylation route, the ratio of 4-methylaniline to 2-chlorobenzyl chloride is crucial. Using a stoichiometric excess of the amine can help to prevent the dialkylation of the product, where the newly formed secondary amine reacts with another molecule of the alkylating agent. The choice of base and its stoichiometric amount is also critical to neutralize the hydrogen chloride by-product without promoting side reactions.
Scale-Up Considerations for Laboratory to Pilot Production
Transitioning a synthetic process from the laboratory bench to a pilot plant presents several challenges that must be addressed to ensure safety, efficiency, and reproducibility.
Heat Transfer: Exothermic reactions that are easily controlled in small-scale laboratory flasks can generate significant heat on a larger scale. Efficient heat removal is crucial to prevent thermal runaways and maintain the optimal reaction temperature. This requires careful reactor design with appropriate cooling systems.
Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, which can result in the formation of by-products and reduced yields. The choice of agitator and mixing speed is critical to ensure homogeneity.
Reaction Time: Reactions that are complete within a few hours in the lab may require longer times on a larger scale due to slower rates of heating, cooling, and reagent addition.
Safety: A thorough hazard analysis is required to identify potential risks associated with handling large quantities of chemicals, including toxicity, flammability, and the potential for runaway reactions.
By carefully considering these factors, a robust and scalable process for the production of this compound can be developed.
Reaction Chemistry and Mechanistic Insights of N 2 Chlorobenzyl N 4 Methylphenyl Amine
Reactivity at the Amine Nitrogen Center
The lone pair of electrons on the tertiary amine nitrogen atom makes it a primary site for reactions with electrophiles. The accessibility of this lone pair is, however, sterically hindered by the two bulky aromatic substituents, a factor that influences the kinetics of its reactions.
N-Alkylation and Quaternization Reactions
The tertiary amine functionality of N-(2-chlorobenzyl)-N-(4-methylphenyl)amine can undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the alkyl halide wikipedia.org. The reaction proceeds via an SN2 mechanism.
The rate of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the steric hindrance around the nitrogen atom. For this compound, the presence of two bulky aryl groups is expected to slow down the rate of quaternization compared to less hindered tertiary amines. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides wikipedia.org.
A typical quaternization reaction can be represented as follows:
Reaction Scheme:
Where R-X is an alkyl halide.
| Alkylating Agent | Solvent | Temperature (°C) | Product |
| Methyl iodide | Acetonitrile (B52724) | Reflux | [N-(2-chlorobenzyl)-N-(4-methylphenyl)-N-methyl]⁺I⁻ |
| Ethyl bromide | Ethanol | Reflux | [N-(2-chlorobenzyl)-N-(4-methylphenyl)-N-ethyl]⁺Br⁻ |
| Benzyl (B1604629) chloride | DMF | 80-100 | [N,N-di(2-chlorobenzyl)-N-(4-methylphenyl)]⁺Cl⁻ |
This table represents expected products based on general knowledge of the Menshutkin reaction, as specific experimental data for this compound was not found in the searched literature.
Oxidation Pathways of the Tertiary Amine Functionality
The tertiary amine nitrogen in this compound is susceptible to oxidation by various oxidizing agents. The outcome of the oxidation is dependent on the specific oxidant used and the reaction conditions.
Tertiary amines can be oxidized to N-oxides by reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the attack of the nucleophilic nitrogen on the electrophilic oxygen of the oxidizing agent.
Reaction Scheme:
The resulting N-oxide is a polar, often crystalline, compound. N-oxides can undergo further transformations, such as the Cope elimination if a suitable β-hydrogen is present on one of the alkyl groups. In the case of this compound, this pathway is not available. However, N-oxides of benzylamines can be thermally or photochemically rearranged.
| Oxidizing Agent | Solvent | Temperature (°C) | Product |
| m-CPBA | Dichloromethane (B109758) | 0 - 25 | This compound N-oxide |
| H₂O₂ | Methanol (B129727) | 25 | This compound N-oxide |
This table represents expected products based on the general oxidation of tertiary amines, as specific experimental data for this compound was not found in the searched literature.
The C-N bonds in this compound, particularly the benzylic C-N bond, can be cleaved under oxidative conditions. This reaction is often facilitated by reagents that can accept an electron from the amine nitrogen, leading to the formation of an aminium radical cation. This intermediate can then undergo further reactions leading to the cleavage of a C-N bond.
Electrochemical methods have been shown to be effective for the selective oxidative cleavage of the benzyl C-N bond in various benzylamines, yielding the corresponding aldehyde and the secondary amine nih.govmdpi.com. This process typically involves an initial single-electron transfer from the amine to the anode.
Reaction Scheme:
| Oxidant/Method | Conditions | Major Products |
| Electrochemical Oxidation | Anodic oxidation | 2-chlorobenzaldehyde (B119727), N-(4-methylphenyl)amine |
| Ceric Ammonium Nitrate | Acetonitrile/Water | 2-chlorobenzaldehyde, N-(4-methylphenyl)amine |
This table represents expected products based on general methods for the oxidative cleavage of benzylamines, as specific experimental data for this compound was not found in the searched literature.
Electrophilic Aromatic Substitution (EAS) on Aromatic Rings
Both the 2-chlorobenzyl and the 4-methylphenyl rings of this compound are susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the substituents on each ring.
On the 4-methylphenyl ring, the nitrogen atom of the amine is a powerful activating group and is ortho, para-directing. The methyl group is also an activating, ortho, para-directing group. The combined effect of these two groups strongly directs incoming electrophiles to the positions ortho to the amino group (positions 2 and 6) and para to the methyl group (which is occupied by the nitrogen). Therefore, substitution is expected to occur primarily at the positions ortho to the bulky N-substituent.
On the 2-chlorobenzyl ring, the chlorine atom is a deactivating but ortho, para-directing group. The methylene (B1212753) bridge attached to the amine nitrogen is weakly activating and ortho, para-directing. The interplay of these effects would likely lead to a mixture of isomers upon electrophilic substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto one of the aromatic rings. Due to the strong activating nature of the amine, nitration is expected to occur preferentially on the 4-methylphenyl ring, ortho to the nitrogen. However, the strongly acidic conditions can protonate the amine, converting it into a deactivating, meta-directing ammonium group, which would complicate the reaction outcome google.com.
Halogenation: Reaction with halogens (e.g., Br₂ in the presence of a Lewis acid) would introduce a halogen atom. Again, the 4-methylphenyl ring is the more activated ring and would be expected to react preferentially at the positions ortho to the nitrogen.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with strongly activated rings like anilines, as the amine group complexes with the Lewis acid catalyst, deactivating the ring youtube.com.
| Reaction | Reagents | Expected Major Product(s) on 4-Methylphenyl Ring |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-N-(2-chlorobenzyl)-N-(4-methylphenyl)amine |
| Bromination | Br₂, FeBr₃ | 2-Bromo-N-(2-chlorobenzyl)-N-(4-methylphenyl)amine |
This table represents expected products based on the principles of electrophilic aromatic substitution on N-substituted anilines, as specific experimental data for this compound was not found in the searched literature.
Directed Ortho-Metalation (DoM) Strategies on the Chlorobenzyl Moiety
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). In principle, the tertiary amine functionality in this compound could act as a DMG. This would theoretically direct lithiation to the ortho position on one of the aromatic rings. However, the presence of two distinct aryl rings and other potentially reactive sites, such as the benzylic protons and the C-Cl bond, complicates the predictable outcome of such a reaction. No specific studies detailing the successful or attempted DoM on the chlorobenzyl moiety of this compound have been found.
Nitration and Halogenation Reactions of the Phenyl Rings
Electrophilic aromatic substitution reactions, such as nitration and halogenation, are fundamental transformations for modifying aromatic rings. The N-benzyl and N-tolyl groups are activating and would be expected to direct incoming electrophiles to the ortho and para positions. However, the steric hindrance around the nitrogen atom and the presence of the 2-chloro substituent would influence the regioselectivity. Specific experimental data, including reaction conditions and product distributions for the nitration or halogenation of this compound, are not available in the reviewed literature.
Friedel-Crafts Acylation and Alkylation Reactions
Friedel-Crafts reactions are a classic method for attaching alkyl or acyl groups to aromatic rings. The amine functionality in this compound is a strong Lewis base and would likely coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the rings towards electrophilic substitution. This is a common limitation of Friedel-Crafts reactions on aromatic amines. There is no published research that describes successful Friedel-Crafts acylation or alkylation on this specific substrate.
Reactivity of the Benzylic Methylene Group
Benzylic Oxidation Reactions
The benzylic methylene group (the CH₂ group connecting the chlorophenyl ring to the nitrogen) is typically susceptible to oxidation. General methods for the oxidation of benzylic amines to amides or other carbonyl compounds are well-established. For instance, reagents like potassium permanganate or various chromium-based oxidants could potentially oxidize this position. However, no studies detailing the benzylic oxidation of this compound, including reagents, conditions, and yields, have been identified.
Radical Functionalization at the Benzylic Position
The benzylic position is also prone to radical reactions, such as halogenation with N-bromosuccinimide (NBS) under radical initiation. This would be expected to yield the corresponding α-bromo derivative. While this is a common transformation for benzylic C-H bonds, specific examples involving this compound are absent from the scientific literature.
Transformations Involving the C-Cl Bond
The carbon-chlorine bond on the chlorobenzyl ring offers a handle for various transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. In theory, this compound could undergo such coupling reactions to introduce a variety of substituents at the 2-position of the benzyl ring. Despite the broad utility of these reactions, there is no specific documentation of their application to this particular compound.
Nucleophilic Displacement of the Chlorinated Benzyl Group
The 2-chlorobenzyl group in this compound is susceptible to nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. This transformation can proceed through either an S(_N)1 or S(_N)2 mechanism, with the operative pathway being influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
The benzylic carbocation that would be formed in an S(_N)1 reaction is stabilized by resonance with the benzene (B151609) ring, making this pathway plausible under conditions that favor carbocation formation, such as in the presence of a weak nucleophile and a polar protic solvent. quora.comchemistrysteps.com However, the primary nature of the benzylic carbon also makes it accessible to a direct backside attack by a nucleophile, favoring an S(_N)2 mechanism, especially with strong nucleophiles in polar aprotic solvents. chemtube3d.comstackexchange.com The S(_N)2 pathway is often preferred for benzylic halides due to the electronic stabilization of the transition state by the adjacent π-system of the aromatic ring. chemtube3d.comyoutube.com
For the reaction of this compound, a strong nucleophile (Nu⁻) would attack the benzylic carbon, leading to the displacement of the chloride ion in a concerted step (S(_N)2).
Reaction: this compound + Nu⁻ → N-(2-substituted-benzyl)-N-(4-methylphenyl)amine + Cl⁻
The relative rates of substitution for different nucleophiles would be expected to follow their respective nucleophilicities.
| Nucleophile | Expected Relative Rate |
| CN⁻ | Moderate |
| I⁻ | High |
| OH⁻ | Moderate |
| NH₃ | Low |
This is a hypothetical data table based on general principles of nucleophilicity.
Reductive Dechlorination Pathways
The chlorine atom on the aromatic ring can be removed through reductive dechlorination. A common and efficient method for this transformation is palladium-catalyzed hydrogenation or transfer hydrogenation. nih.gov In this process, a palladium catalyst, often supported on carbon (Pd/C), is used in the presence of a hydrogen source to cleave the carbon-chlorine bond and replace it with a carbon-hydrogen bond.
The mechanism of palladium-catalyzed reductive dehalogenation of aryl chlorides generally involves the oxidative addition of the aryl chloride to a low-valent palladium species, followed by a hydrogenolysis step where a hydride source replaces the chloride on the palladium center. Reductive elimination then yields the dechlorinated product and regenerates the active palladium catalyst. nih.gov
Reaction: this compound + [H] → N-benzyl-N-(4-methylphenyl)amine + HCl
Various hydrogen sources can be employed, including hydrogen gas (H₂), formic acid, or other hydrogen donors. The reaction conditions can be tuned to achieve high yields and selectivity. Theoretical studies on related chloroanilines suggest that the electronic properties of the molecule can influence the reaction pathway. nih.gov
| Hydrogen Source | Catalyst | Typical Conditions |
| H₂ gas | Pd/C | 1-5 atm H₂, room temp. |
| HCOOH | Pd(OAc)₂/phosphine (B1218219) ligand | 80-100 °C |
| NaBH₄ | PdCl₂ | Room temp. |
This is a hypothetical data table based on common conditions for reductive dechlorination.
Metal-Mediated Cross-Coupling Reactions at the Aryl Halide Position
The aryl chloride moiety of this compound is a suitable substrate for various metal-mediated cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond at the site of the chlorine atom, providing a versatile method for synthesizing more complex tertiary amines.
The catalytic cycle of the Buchwald-Hartwig amination typically begins with the oxidative addition of the aryl chloride to a Pd(0) complex. The resulting Pd(II) complex then undergoes reaction with the amine coupling partner in the presence of a base to form a palladium-amido complex. Subsequent reductive elimination yields the desired C-N coupled product and regenerates the Pd(0) catalyst. organic-chemistry.orgnih.govresearchgate.netrug.nl The choice of phosphine ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results for aryl chlorides. organic-chemistry.orgresearchgate.net
Reaction: this compound + R₂NH → N-(2-(dialkylamino)benzyl)-N-(4-methylphenyl)amine + HCl
| Amine (R₂NH) | Ligand | Base |
| Morpholine | XPhos | NaOtBu |
| Piperidine | RuPhos | K₃PO₄ |
| Aniline (B41778) | BrettPhos | Cs₂CO₃ |
This is a hypothetical data table based on typical conditions for Buchwald-Hartwig amination of aryl chlorides.
Kinetic and Mechanistic Investigations of Key Transformations
Rate Law Determination and Activation Energy Calculations
The kinetics of the nucleophilic displacement of the benzylic chloride would likely follow second-order kinetics if the reaction proceeds via an S(_N)2 mechanism, being first order in both this compound and the nucleophile. pharmaguideline.comias.ac.in
Rate Law (S(_N)2): Rate = k[this compound][Nucleophile]
If the reaction were to proceed through an S(_N)1 mechanism, the rate law would be first order, dependent only on the concentration of the substrate. libretexts.org
Rate Law (S(_N)1): Rate = k[this compound]
Experimental determination of the rate law by varying the concentrations of the reactants would distinguish between these two pathways. Once the rate constants are determined at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.
For the palladium-catalyzed reactions, such as reductive dechlorination and Buchwald-Hartwig amination, the rate laws are more complex and can depend on the concentrations of the substrate, catalyst, ligand, and base. Kinetic studies of related Buchwald-Hartwig aminations of aryl chlorides have shown that the rate-limiting step can vary depending on the specific substrates and ligands used. organic-chemistry.orgorganic-chemistry.orgnih.gov
| Reaction Type | Expected Rate Order | Hypothetical Activation Energy (kJ/mol) |
| S(_N)2 Displacement | Second | 70-90 |
| S(_N)1 Displacement | First | 90-110 |
| Pd-catalyzed Reductive Dechlorination | Complex | 60-80 |
| Buchwald-Hartwig Amination | Complex | 80-100 |
This is a hypothetical data table with plausible activation energy ranges for the discussed reaction types.
Elucidation of Reaction Intermediates and Transition States
For the S(_N)2 nucleophilic displacement, the reaction proceeds through a single, high-energy transition state where the nucleophile is forming a bond to the benzylic carbon while the carbon-chlorine bond is breaking. chemtube3d.com In an S(_N)1 reaction, a discrete benzylic carbocation intermediate would be formed. chemistrysteps.com
In the context of palladium-catalyzed reactions, various intermediates are involved in the catalytic cycle. For the Buchwald-Hartwig amination, these include the oxidative addition product (an arylpalladium(II) chloride complex), a palladium-amido complex, and finally the reductive elimination precursor. wikipedia.org Computational studies, such as Density Functional Theory (DFT), on similar systems have been instrumental in characterizing the geometries and energies of these intermediates and the transition states that connect them. organic-chemistry.orgorganic-chemistry.org These studies can help to elucidate the precise mechanism and identify the rate-determining step. Trapping experiments can also be employed to provide evidence for the existence of certain intermediates. researchgate.netacs.org
Isotope Labeling Studies for Mechanism Validation
Isotope labeling is a powerful tool for validating reaction mechanisms. For instance, in the reductive dechlorination, using a deuterium-labeled hydrogen source (e.g., D₂) would result in the incorporation of deuterium (B1214612) into the product. The position of the deuterium atom would confirm that the reaction occurs at the site of the original chlorine atom. Furthermore, a kinetic isotope effect (KIE) may be observed if a C-H (or C-D) bond is broken in the rate-determining step. libretexts.orglibretexts.orgdntb.gov.uapearson.com
In the case of nucleophilic displacement, a secondary kinetic isotope effect could be measured by placing deuterium at the benzylic carbon. For an S(_N)2 reaction, a small inverse KIE (kH/kD < 1) is often observed, while for an S(_N)1 reaction, a small normal KIE (kH/kD > 1) is expected.
For the Buchwald-Hartwig amination, ¹⁵N-labeling of the amine coupling partner could be used to trace the nitrogen atom's path through the catalytic cycle and confirm its incorporation into the final product.
Computational and Theoretical Studies of N 2 Chlorobenzyl N 4 Methylphenyl Amine
Electronic Structure and Bonding Analysis
A thorough analysis of the electronic properties of N-(2-chlorobenzyl)-N-(4-methylphenyl)amine would provide fundamental insights into its stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be essential to determine its optimized molecular geometry, bond lengths, and bond angles in the ground state. Such calculations, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would yield precise geometric parameters. researchgate.net
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: The following data is illustrative and requires actual computational studies for validation.)
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | - |
| Dipole Moment (Debye) | - |
| C-N (amine) Bond Length (Å) | - |
| C-Cl Bond Length (Å) | - |
| C-N-C Bond Angle (°) | - |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability. montana.edu For this compound, the distribution and energies of these orbitals would pinpoint the most probable sites for electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and requires actual computational studies for validation.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | - |
| LUMO | - |
| HOMO-LUMO Gap (eV) | - |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It is invaluable for predicting how a molecule will interact with other charged species. In an MEP map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red. Conversely, electron-deficient areas (positive potential), prone to nucleophilic attack, are shown in blue. For this compound, an MEP map would likely show negative potential around the nitrogen and chlorine atoms and positive potential near the amine hydrogen.
Conformational Analysis and Molecular Flexibility
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility.
A Potential Energy Surface (PES) scan is a computational method used to explore the different conformations of a molecule and identify the most stable ones (global minima). This is achieved by systematically rotating specific dihedral angles and calculating the energy at each step. For this compound, key rotations would include the C-N bonds and the C-C bond of the benzyl (B1604629) group. Identifying the global minimum energy conformation is the first step in understanding its likely structure.
The energy barriers between different conformations determine the flexibility of the molecule at a given temperature. These rotational barriers can be calculated from the PES scan. For this compound, the barriers to rotation around the C-N bonds would indicate the degree of conformational freedom and the rate of interconversion between different conformers. This information is particularly important for understanding how the molecule might bind to a biological target.
Table 3: Hypothetical Rotational Energy Barriers for this compound (Note: The following data is illustrative and requires actual computational studies for validation.)
| Rotational Bond | Energy Barrier (kcal/mol) |
|---|---|
| Phenyl-Nitrogen | - |
| Benzyl-Nitrogen | - |
Reaction Mechanism Modeling and Prediction
Computational chemistry offers powerful tools to model and predict the mechanisms of chemical reactions. For a molecule like this compound, these methods can elucidate how it is formed or how it participates in further chemical transformations.
Computational Simulation of Reaction Pathways and Transition States
The formation of this compound, likely through a nucleophilic substitution reaction such as the N-benzylation of 4-methylaniline with 2-chlorobenzyl chloride, can be modeled computationally. This process involves mapping the potential energy surface of the reaction to identify the most likely pathway from reactants to products.
A critical aspect of this simulation is the identification of transition states—the highest energy points along the reaction coordinate. These transient molecular structures determine the kinetic feasibility of a reaction. Modern computational chemistry employs algorithms to automatically search for these saddle-point geometries. nih.gov Methods like Density Functional Theory (DFT) are commonly used to calculate the electronic structure and geometry of reactants, products, and transition states. nih.gov By simulating these pathways, chemists can understand the step-by-step mechanism, including the formation of any intermediate compounds. For instance, studies on similar N-benzylation reactions have investigated the role of different bases and reaction conditions, which can be computationally modeled to predict outcomes. nih.gov
Calculation of Activation Energies and Reaction Enthalpies
Once the transition states and reaction pathways are identified, key thermodynamic and kinetic parameters can be calculated.
Activation Energy (Ea): This is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. Automated Transition State Theory (TST) calculations can provide reliable estimates of these energies, which are crucial for predicting how quickly a reaction will proceed under given conditions. nih.gov
Reaction Enthalpy (ΔHrxn): This is the net energy change between the products and the reactants. A negative ΔHrxn indicates an exothermic reaction (releases heat), while a positive value indicates an endothermic reaction (absorbs heat).
These calculations allow for a quantitative comparison of different potential reaction pathways, helping to predict which mechanism is dominant.
Illustrative Data Table 1: Predicted Energetics for a Hypothetical N-benzylation Reaction
This table provides an example of the type of data generated from reaction mechanism modeling. The values are purely illustrative and not based on actual calculations for this compound.
| Parameter | Value (kcal/mol) | Description |
| Activation Energy (Ea) | +22.5 | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Enthalpy (ΔHrxn) | -15.2 | The net heat released during the reaction, indicating it is exothermic. |
Solvent Effects on Reaction Energetics and Mechanisms
The choice of solvent can dramatically influence reaction rates and even change the mechanism. researchgate.net Computational models can account for these effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. chemrxiv.org This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute molecules.
Explicit Solvation Models: In this more computationally intensive method, individual solvent molecules are included in the calculation. This allows for the specific interactions, such as hydrogen bonding between the solvent and the reacting molecules, to be modeled directly. mdpi.com
Illustrative Data Table 2: Solvent Effects on Activation Energy
This table illustrates how computational models can predict the influence of different solvents on a reaction's energy barrier. The values are for illustrative purposes only.
| Solvent | Dielectric Constant | Predicted Activation Energy (kcal/mol) |
| Gas Phase (Vacuum) | 1 | 28.7 |
| Acetonitrile (B52724) (ACN) | 37.5 | 23.1 |
| Dimethylformamide (DMF) | 38.3 | 22.5 |
| Methanol (B129727) | 32.7 | 24.0 |
Spectroscopic Property Predictions (Excluding experimental data)
Computational methods are invaluable for predicting spectroscopic data, which helps in the identification and structural analysis of compounds.
Computational Simulation of Vibrational Frequencies for FT-IR and Raman
Computational quantum chemistry can predict the vibrational spectra (Fourier-Transform Infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies corresponding to specific molecular motions (stretching, bending, twisting) can be obtained. mdpi.com
These calculations, typically performed using DFT methods, provide a theoretical spectrum that can be compared with experimental results to confirm the structure of the synthesized molecule. nih.govresearchgate.net For a molecule like this compound, this would involve predicting the frequencies for key functional groups, such as C-N stretching, C-Cl stretching, aromatic C-H bending, and the vibrations of the entire molecular skeleton. Often, calculated frequencies are systematically higher than experimental ones, so a scaling factor is applied to improve agreement. nih.govnist.gov The analysis can also provide the theoretical intensities of IR and Raman bands, further aiding in spectral assignment. researchgate.net
Illustrative Data Table 3: Selected Predicted Vibrational Frequencies
This table shows a sample of predicted vibrational frequencies for the key functional groups in this compound. These are representative values and not from specific literature.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity |
| N-H Stretch (if protonated) | ~3350 | High | Low |
| Aromatic C-H Stretch | 3050 - 3100 | Medium | High |
| CH₂ Stretch (benzyl) | 2920 - 2980 | Medium | Medium |
| Aromatic C=C Stretch | 1500 - 1600 | High | High |
| C-N Stretch | 1250 - 1350 | High | Medium |
| C-Cl Stretch | 650 - 750 | High | Low |
Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict ¹H and ¹³C NMR spectra with increasing accuracy. ubc.ca
Chemical Shifts (δ): The chemical shift of a nucleus is highly sensitive to its local electronic environment. Calculations can determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard (e.g., TMS). nih.govbiorxiv.org This is particularly useful for assigning signals in complex spectra and for distinguishing between isomers.
Coupling Constants (J): These values measure the interaction between neighboring nuclear spins and provide critical information about the connectivity and dihedral angles within a molecule. anokaramsey.edu Calculating J-coupling constants can help determine the relative stereochemistry of a molecule. chemrxiv.org
For this compound, computational NMR predictions would help assign the specific protons and carbons of the chlorobenzyl and methylphenyl rings, as well as the benzylic CH₂ group.
Illustrative Data Table 4: Predicted ¹H NMR Chemical Shifts
This table provides an example of predicted proton NMR chemical shifts. The values are illustrative and intended to show the type of output from such a calculation. Actual shifts depend on the solvent used.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (chlorobenzyl ring) | 7.10 - 7.40 | Multiplet |
| Aromatic Protons (methylphenyl ring) | 6.80 - 7.15 | Multiplet |
| Methylene (B1212753) Protons (-CH₂-) | 4.45 | Singlet |
| Methyl Protons (-CH₃) | 2.30 | Singlet |
Theoretical UV-Vis Absorption Spectra and Electronic Transitions
Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the electronic absorption properties of molecules. researchgate.netnih.gov For this compound, a TD-DFT study, likely employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could predict its UV-Vis absorption spectrum. researchgate.net
Such a study would identify the key electronic transitions, their corresponding absorption wavelengths (λmax), and oscillator strengths (f). The primary transitions in a molecule of this nature would likely be π→π* and n→π* transitions. The π→π* transitions are typically high-intensity and originate from the aromatic rings (the chlorobenzyl and methylphenyl groups). The n→π* transitions, which are generally weaker, would involve the non-bonding electrons of the nitrogen atom.
The calculations would also reveal the specific molecular orbitals involved in these transitions. For instance, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often central to the most significant electronic transitions. An analysis of the HOMO and LUMO electron density distributions would indicate the regions of the molecule that are most active in these electronic processes. A smaller energy gap between the HOMO and LUMO generally implies a higher propensity for electronic transitions. researchgate.net
Table 1: Hypothetical TD-DFT Results for Electronic Transitions in this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 → S1 | 310 | 0.085 | HOMO → LUMO (n→π) |
| S0 → S2 | 275 | 0.450 | HOMO-1 → LUMO (π→π) |
| S0 → S3 | 240 | 0.620 | HOMO → LUMO+1 (π→π*) |
Note: This data is illustrative and represents typical values that might be obtained from a TD-DFT calculation.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a window into the time-dependent behavior of molecules, providing insights that are not accessible through static computational models. e-bookshelf.deyoutube.com
MD simulations could be employed to study the conformational dynamics of this compound in various solvents. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol, or a nonpolar solvent), one could observe how the solvent environment influences its structure and flexibility. youtube.com
In the condensed phase, MD simulations can reveal the nature and strength of intermolecular interactions. For this compound, these interactions would likely be dominated by van der Waals forces between the aromatic rings and dipole-dipole interactions involving the chloro-substituent.
Simulations of multiple molecules could indicate any propensity for self-assembly or aggregation. By analyzing the simulation trajectories, one could identify preferential orientations and stacking arrangements, such as π-π stacking between the phenyl rings. The potential for hydrogen bonding, although weak in this secondary amine, could also be assessed, particularly in the presence of hydrogen-bonding solvents.
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR models are statistical tools that aim to correlate the structural or physicochemical properties of molecules with their macroscopic properties.
A QSPR study for this compound would begin with the calculation of a wide range of molecular descriptors. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.
A statistical method, such as multiple linear regression or a machine learning algorithm, would then be used to build a model that correlates a selection of these descriptors with a specific bulk property. For instance, a QSPR model could be developed to predict properties like boiling point, refractive index, or solubility based on the molecular structure.
Table 2: Hypothetical QSPR Model for Predicting a Macroscopic Property
| Molecular Descriptor | Symbol | Hypothetical Value | Correlation Coefficient |
| Molecular Weight | MW | 231.71 g/mol | 0.85 |
| Molar Refractivity | MR | 70.5 cm³/mol | 0.92 |
| Polar Surface Area | PSA | 12.03 Ų | 0.78 |
| LogP (Octanol-Water Partition Coefficient) | LogP | 4.5 | 0.88 |
Note: This table presents examples of descriptors and hypothetical correlation coefficients for a QSPR model.
Quantum chemical calculations, particularly those based on DFT, can provide valuable reactivity indices that help in understanding the chemical behavior and stability of a molecule. researchgate.net These parameters are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).
Table 3: Hypothetical Reactivity Indices for this compound
| Parameter | Formula | Hypothetical Value |
| HOMO Energy | E_HOMO | -5.8 eV |
| LUMO Energy | E_LUMO | -0.9 eV |
| Energy Gap | ΔE = E_LUMO - E_HOMO | 4.9 eV |
| Ionization Potential | I ≈ -E_HOMO | 5.8 eV |
| Electron Affinity | A ≈ -E_LUMO | 0.9 eV |
| Global Hardness | η = (I - A) / 2 | 2.45 eV |
| Global Softness | S = 1 / η | 0.41 eV⁻¹ |
| Electronegativity | χ = (I + A) / 2 | 3.35 eV |
| Electrophilicity Index | ω = χ² / (2η) | 2.29 eV |
Note: The values in this table are illustrative and represent plausible results from a DFT calculation.
Analytical Methodologies for Characterization and Quantification of N 2 Chlorobenzyl N 4 Methylphenyl Amine
Chromatographic Separation and Detection Techniques
Chromatography is the cornerstone for separating N-(2-chlorobenzyl)-N-(4-methylphenyl)amine from starting materials, by-products, and other impurities. The choice of technique depends on the specific analytical goal, such as quantitative purity determination or rapid qualitative monitoring.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating structurally similar impurities.
The development of an HPLC method involves selecting between two main elution modes: isocratic and gradient.
Isocratic Elution : This method employs a constant mobile phase composition throughout the analysis. shimadzu.comtwistingmemoirs.com It is favored for its simplicity, reproducibility, and stable baseline, making it suitable for routine quality control analyses where the separation of a few well-known compounds is required. shimadzu.comchromatographyonline.com For this compound, an isocratic method would be efficient if the impurities have similar polarities to the main compound. However, it can lead to long run times and broad peaks for late-eluting components. chromatographyonline.com
Gradient Elution : This method involves changing the mobile phase composition during the separation, typically by increasing the proportion of the stronger organic solvent. twistingmemoirs.comchromatographyonline.com Gradient elution is highly effective for analyzing complex mixtures containing compounds with a wide range of polarities. chromatographyonline.com It generally provides faster analysis times and improved peak resolution for all components compared to isocratic methods. nih.gov This approach would be optimal for analyzing crude reaction mixtures of this compound, ensuring that both polar starting materials and non-polar by-products are eluted with good peak shape in a reasonable timeframe. researchgate.net
The success of an HPLC separation is critically dependent on the choice of the stationary and mobile phases. nih.govnih.gov
Stationary Phase : For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach. The stationary phase is non-polar, with octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) bonded silica (B1680970) being the most widely used. mdpi.com C18 columns are a standard choice, offering excellent retention and resolution for a broad range of aromatic compounds. The selection depends on the nature of the impurities that need to be separated. nih.gov
Mobile Phase : In reversed-phase HPLC, the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and a water-miscible organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Acetonitrile is often preferred due to its lower viscosity and UV transparency. To improve peak shape and control the ionization state of the amine, which can otherwise cause peak tailing, a small amount of an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. chromforum.org For separating benzylamines and related compounds, mobile phases containing water, acetonitrile, and an acid modifier have proven effective. sigmaaldrich.com
Table 1: Illustrative HPLC Method Parameters for Diarylamine Analysis
| Parameter | Isocratic Method Example | Gradient Method Example |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net | C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | N/A | 0.1% Formic Acid in Water |
| Mobile Phase B | N/A | 0.1% Formic Acid in Acetonitrile |
| Mobile Phase | Acetonitrile/Water (70:30 v/v) with 0.1% TFA | Gradient: 50% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov For this compound, which has a reasonably high boiling point, GC analysis is feasible. However, amines can be challenging to analyze by GC due to their polarity, which can cause peak tailing due to interaction with active sites on the column. labrulez.comvt.edu This often necessitates the use of specialized base-deactivated columns or derivatization. labrulez.comresearchgate.net
A common approach for the analysis of aromatic amines involves using a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or CP-Sil 8 CB). For challenging amines, specialized columns like the Agilent CP-Volamine are designed to minimize peak tailing and improve reproducibility. nih.govresearchgate.net
Flame Ionization Detector (FID) : The FID is a highly sensitive, universal detector for organic compounds. It generates a signal proportional to the mass of carbon atoms entering the flame, making it an excellent choice for quantification. Given the hydrocarbon structure of this compound, FID provides a robust and linear response, making it ideal for purity assays and determining the concentration of organic impurities. researchgate.net
Thermal Conductivity Detector (TCD) : The TCD is a universal, non-destructive detector that measures the difference in thermal conductivity between the carrier gas and the column effluent. While less sensitive than the FID, the TCD is robust and can detect any substance that has a different thermal conductivity from the carrier gas, including water and inorganic gases. researchgate.net Its lower sensitivity makes it less suitable for trace impurity analysis but it can be used for analyzing major components.
Table 2: Representative GC-FID Method Parameters for Aromatic Amine Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Base-deactivated 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) or CP-Volamine nih.gov |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 280 °C |
| Detector | FID |
| Detector Temp. | 300 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 10 min) |
| Injection Mode | Split (e.g., 50:1) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of a chemical reaction, identifying compounds, and determining appropriate solvent conditions for column chromatography. nih.govukessays.com For the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. acs.orgthieme.de
A standard TLC analysis uses a glass or aluminum plate coated with a thin layer of a stationary phase, most commonly silica gel. nih.gov The sample is spotted on the plate, which is then placed in a developing chamber with a solvent system (mobile phase). Separation occurs as the mobile phase moves up the plate by capillary action. libretexts.org For diarylamines, a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) is typically effective. researchgate.net The ratio can be adjusted to achieve optimal separation, which is generally indicated by a retention factor (Rf) value for the product between 0.3 and 0.5. Visualization can be achieved under UV light, as the aromatic rings in the molecule are UV-active, or by using chemical staining agents like potassium permanganate. acs.org
Table 3: Common TLC Solvent Systems for Aromatic Amines on Silica Gel Plates
| Solvent System (v/v) | Polarity | Typical Application |
|---|---|---|
| Hexane / Ethyl Acetate (9:1 to 7:3) | Low to Medium | Separating non-polar to moderately polar aromatic amines. researchgate.net |
| Toluene / Ethyl Acetate (9:1) | Low to Medium | Good for a range of aniline (B41778) derivatives. |
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. shimadzu.com SFC bridges the gap between gas and liquid chromatography, offering fast, efficient, and "green" separations due to the reduced use of organic solvents. twistingmemoirs.comnih.gov
For pharmaceutical intermediates like this compound, SFC is advantageous for its high throughput, rapid equilibration times, and unique selectivity, which is often orthogonal to reversed-phase HPLC. chromatographyonline.comchromatographyonline.com The mobile phase typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol, ethanol, or isopropanol, to increase its solvating power. chromatographyonline.com Basic or acidic additives are often included to improve the peak shape of polar or ionizable analytes. chromatographyonline.com SFC is particularly well-suited for chiral separations, should stereoisomers of the target compound or related impurities be of interest. nih.gov
Table 4: General SFC Method Parameters for Pharmaceutical Compound Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Various, including diol, amino, or chiral stationary phases (e.g., 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol or Ethanol with 0.1% additive (e.g., ammonium (B1175870) hydroxide (B78521) for basic compounds) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-150 bar |
| Column Temp. | 40 °C |
| Detection | UV, Mass Spectrometry (MS) |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
Spectroscopic Techniques for Structural Elucidation and Concentration Determination
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy each offer unique insights into the molecular architecture and are often used in concert to build a complete analytical profile.
Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is approximately 231.72 g/mol .
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques suitable for analyzing this compound, which is a moderately polar compound. nih.govmicrosaic.com
Electrospray Ionization (ESI): ESI is a soft ionization method that is particularly useful for polar and large molecules, as it minimizes fragmentation. chemicalbook.com For this compound, ESI would be expected to produce a prominent protonated molecule [M+H]⁺. The choice of solvent is critical, with mixtures of water and volatile organic compounds often used to facilitate ionization. chemicalbook.com Secondary electrospray ionization (SESI) is an even softer technique that could be employed to reduce in-source fragmentation. researchgate.net
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and more volatile compounds compared to ESI. nih.govmicrosaic.com In APCI, the analyte is vaporized and then ionized through chemical reactions in the gas phase. nih.gov This technique would also be expected to generate a strong [M+H]⁺ ion for this compound. APCI can be less susceptible to matrix effects than ESI and can tolerate higher flow rates. perkinelmer.com
Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of this compound by inducing fragmentation of the precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation patterns provide a veritable fingerprint of the molecule.
For N-benzyl aniline derivatives, a characteristic fragmentation pathway involves the cleavage of the benzylic C-N bond. libretexts.org In the case of this compound, the following fragmentation patterns can be predicted:
Loss of the chlorobenzyl group: A primary fragmentation would likely involve the cleavage of the bond between the nitrogen and the chlorobenzyl group, leading to the formation of a stable chlorobenzyl cation or radical.
Loss of the tolyl group: Cleavage of the N-aryl bond is also possible, resulting in the loss of the p-tolyl group.
Further fragmentation of the aromatic rings: Subsequent fragmentation of the aromatic portions of the molecule can also occur, providing further structural information.
A study on protonated N,N-dibenzylaniline using ESI-MS/MS revealed that benzyl (B1604629) cation and proton transfer are dominant fragmentation pathways. rsc.org Similar mechanisms can be anticipated for this compound.
Table 1: Predicted Major Mass Fragments for this compound
| Fragment Description | Predicted m/z |
|---|---|
| [M+H]⁺ (Protonated Molecule) | 232.7 |
| [M-Cl]⁺ | 197.7 |
| [Chlorobenzyl cation]⁺ | 125.0 |
| [Tolylamino cation]⁺ | 106.1 |
Note: The m/z values are approximate and can vary slightly based on the specific isotopes present.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
The key functional groups and their expected vibrational frequencies are:
N-H Stretching: As a secondary amine, a single, weak to medium absorption band is expected in the region of 3350-3310 cm⁻¹.
C-H Stretching (Aromatic): Bands corresponding to the C-H stretching of the aromatic rings would appear above 3000 cm⁻¹.
C-H Stretching (Aliphatic): The C-H stretching of the methyl group and the methylene (B1212753) bridge would be observed in the 2950-2850 cm⁻¹ region.
C=C Stretching (Aromatic): Aromatic ring skeletal vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ range.
C-N Stretching (Aromatic Amine): A strong band is expected in the 1335-1250 cm⁻¹ region for the aromatic C-N bond.
C-Cl Stretching: The presence of the chlorine atom on the benzyl ring would give rise to a stretching vibration, typically in the 800-600 cm⁻¹ range.
Out-of-Plane (OOP) Bending: The substitution patterns on the aromatic rings will lead to characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can help confirm the substitution pattern.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (secondary amine) | 3350 - 3310 | Weak-Medium |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Aromatic C-N Stretch | 1335 - 1250 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound would show distinct signals for each type of proton. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Aromatic Protons: The protons on the two aromatic rings would appear in the downfield region, typically between 6.5 and 8.0 ppm. The ortho-substituted chlorobenzyl ring and the para-substituted tolyl ring would each give rise to specific splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons.
Methylene Protons (-CH₂-): The two protons of the methylene bridge connecting the nitrogen to the chlorobenzyl ring would likely appear as a singlet in the range of 4.0-5.0 ppm.
Methyl Protons (-CH₃): The three protons of the methyl group on the tolyl ring would appear as a sharp singlet further upfield, typically around 2.2-2.4 ppm.
Amine Proton (-NH-): The single proton on the nitrogen atom would give a broad singlet that can appear over a wide chemical shift range and may exchange with deuterium (B1214612) in D₂O.
Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Aromatic Carbons: The carbons of the two aromatic rings would resonate in the range of 110-150 ppm. The carbon attached to the chlorine atom (C-Cl) and the carbons attached to the nitrogen atom (C-N) would have characteristic chemical shifts.
Methylene Carbon (-CH₂-): The carbon of the methylene bridge would be expected in the range of 45-55 ppm.
Methyl Carbon (-CH₃): The methyl carbon of the tolyl group would appear at the most upfield region of the spectrum, typically around 20-25 ppm.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 6.5 - 8.0 | Multiplets |
| Methylene Protons (-CH₂-) | 4.0 - 5.0 | Singlet |
| Methyl Protons (-CH₃) | 2.2 - 2.4 | Singlet |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbons | 110 - 150 |
| Methylene Carbon (-CH₂-) | 45 - 55 |
Note: The predicted NMR data is based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound by mapping out the connectivity and spatial relationships between atoms within the molecule. ipb.pt While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, 2D techniques resolve ambiguities and confirm the precise bonding framework. sdsu.edu
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY spectra would display cross-peaks connecting adjacent protons on the 2-chlorobenzyl and 4-methylphenyl rings, confirming the substitution patterns of both aromatic systems. For instance, the proton at C6' of the chlorobenzyl ring would show a correlation to the proton at C5'.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbons. sdsu.edu An HSQC spectrum is crucial for assigning each carbon atom in the molecule to its corresponding proton(s). It would show a clear correlation between the methyl protons (~2.3 ppm) and the methyl carbon (~21 ppm), the benzylic methylene protons (~4.8 ppm) and the benzylic carbon (~50 ppm), and each aromatic proton with its respective aromatic carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, providing insights into the molecule's conformation. ipb.pt A NOESY spectrum could reveal through-space correlations between the benzylic methylene protons (H-7) and the protons on the 2- and 6-positions of the p-tolyl ring, as well as the proton on the 6'-position of the 2-chlorobenzyl ring, helping to define the molecule's preferred three-dimensional arrangement.
Table 1: Predicted Key 2D NMR Correlations for this compound
| Technique | Correlated Nuclei (Proton) | Correlated Nuclei (Proton or Carbon) | Structural Information Confirmed |
| COSY | H-3' | H-4' | Adjacency on 2-chlorobenzyl ring |
| H-4' | H-5' | Adjacency on 2-chlorobenzyl ring | |
| H-5' | H-6' | Adjacency on 2-chlorobenzyl ring | |
| H-2, H-6 | H-3, H-5 | Adjacency on 4-methylphenyl ring | |
| HSQC | Benzylic CH₂ (H-7) | Benzylic Carbon (C-7) | Direct C-H bond |
| Methyl CH₃ (H-8) | Methyl Carbon (C-8) | Direct C-H bond | |
| Aromatic Protons | Aromatic Carbons | Direct C-H bonds in rings | |
| HMBC | Benzylic CH₂ (H-7) | C-1, C-1' | Connectivity of benzyl and phenyl groups to Nitrogen |
| Benzylic CH₂ (H-7) | C-2, C-6, C-2', C-6' | Proximity to ortho carbons of both rings | |
| Methyl CH₃ (H-8) | C-3, C-5, C-4 | Position of methyl group on the phenyl ring | |
| NOESY | Benzylic CH₂ (H-7) | H-2, H-6 | Spatial proximity of benzyl group to p-tolyl ring |
| Benzylic CH₂ (H-7) | H-6' | Spatial proximity of benzyl group to its own ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π→π* electronic transitions within the phenyl and benzyl ring systems. researchgate.net
The spectrum would be expected to show strong absorption bands characteristic of the substituted benzene (B151609) rings. The presence of the nitrogen atom's lone pair conjugated with the 4-methylphenyl ring can lead to an n→π* transition, although this is often weaker and may be obscured by the more intense π→π* bands. The specific wavelength of maximum absorbance (λmax) is sensitive to the solvent environment. researchgate.net
For quantitative analysis, UV-Vis spectroscopy is a straightforward and robust method. lu.se According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve can be constructed by measuring the absorbance of several standard solutions of known concentrations at a fixed λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. This method is valuable for routine purity assays and quality control.
Table 2: Illustrative UV-Vis Data for Aromatic Amines
| Compound Type | Typical λmax (nm) | Electronic Transition |
| Substituted Benzene | ~250-280 nm | π→π |
| Aniline Derivative | ~280-320 nm | π→π (red-shifted by N-conjugation) |
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation method with a detection method, provide enhanced analytical power for complex mixtures.
GC-MS for Volatile Component Analysis in Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. hpst.cz A sample mixture is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase column. waters.com As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z).
For the analysis of this compound, GC-MS can be used to determine its purity and identify any volatile impurities or degradation products. The resulting mass spectrum serves as a molecular fingerprint. The primary fragmentation pathway would likely involve the cleavage of the C-N bonds. Expected key fragments would include the 2-chlorotropylium ion (m/z 125) and the 4-methylphenylaminium radical cation (m/z 106). The molecular ion peak [M]⁺ at m/z 231 would confirm the compound's molecular weight.
Table 3: Predicted Key Mass Fragments for this compound in GC-MS
| m/z | Proposed Fragment Ion | Formula |
| 231/233 | Molecular Ion [M]⁺ | [C₁₄H₁₄ClN]⁺ |
| 125/127 | 2-Chlorobenzyl Cation or Tropylium Ion | [C₇H₆Cl]⁺ |
| 106 | 4-Methylphenylaminium Radical Cation | [C₇H₈N]⁺ |
| 91 | Tropylium Ion (from loss of Cl) | [C₇H₇]⁺ |
LC-MS/MS for Complex Sample Analysis and Trace Detection
For samples that are non-volatile, thermally unstable, or present in complex matrices like biological fluids or environmental samples, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov LC separates components in the liquid phase, making it suitable for a wider range of molecules than GC.
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that usually keeps the molecule intact, forming a protonated molecular ion [M+H]⁺. In the case of this compound, this would be observed at m/z 232.
Tandem mass spectrometry (MS/MS) adds another layer of specificity and sensitivity. jeaht.org The [M+H]⁺ ion is selected in the first mass analyzer, fragmented via collision-induced dissociation, and the resulting product ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for quantification at very low levels (parts-per-trillion or ppt), even in the presence of significant background interference. hpst.cz A characteristic MRM transition, such as m/z 232 → 125, could be monitored for highly specific trace detection and quantification.
Electroanalytical Methods
Electroanalytical methods investigate the relationship between electricity and chemical reactions, providing information on the redox properties of a molecule.
Voltammetry for Investigation of Redox Characteristics
Voltammetry, particularly cyclic voltammetry (CV), is used to study the oxidation and reduction behavior of electroactive species. researchgate.net The technique involves applying a varying potential to an electrode and measuring the resulting current. For this compound, the secondary amine nitrogen is susceptible to oxidation.
In a typical CV experiment, the compound would be dissolved in a solvent containing a supporting electrolyte and analyzed using a three-electrode system (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode). As the potential is swept to more positive values, an anodic peak would appear, corresponding to the oxidation of the amine group. The potential at which this peak occurs (Epa) provides information about the ease of oxidation of the molecule. The process may be reversible or irreversible, as determined by the presence or absence of a corresponding reduction peak on the reverse scan. This data is valuable for understanding potential metabolic pathways, degradation mechanisms, and for the development of electrochemical sensors.
Potentiometric Titrations for Amine Basicity Determination
The basicity of an amine is a fundamental chemical property that influences its behavior in chemical reactions and its environmental fate. For a weakly basic secondary amine like this compound, potentiometric titration is a precise method for determining its acid dissociation constant (pKa). Due to the low solubility and weak basicity of diarylamines in aqueous solutions, non-aqueous solvents are typically employed for this analysis. acs.orgresearchgate.net
The procedure involves dissolving a precise amount of the amine in a suitable aprotic or amphiprotic solvent, such as acetonitrile or glacial acetic acid. A standard solution of a strong acid, like perchloric acid in dioxane, is used as the titrant. The potential of the solution is monitored using a combination pH electrode or a specific ion electrode system as the titrant is added incrementally. youtube.com The equivalence point, where the moles of acid equal the moles of amine, is identified by the point of maximum inflection on the S-shaped titration curve (potential vs. volume of titrant). The pKa value can be calculated from the potential reading at the half-equivalence point.
While specific experimental data for this compound is not publicly available, the following table illustrates the type of data that would be generated during such a titration.
Hypothetical Potentiometric Titration Data
| Volume of Titrant (mL) | Potential (mV) |
|---|---|
| 0.00 | -350 |
| 1.00 | -340 |
| 2.00 | -325 |
| 3.00 | -300 |
| 4.00 | -250 |
| 4.50 | -150 |
| 4.80 | -50 |
| 5.00 | 100 |
| 5.20 | 250 |
| 5.50 | 320 |
| 6.00 | 340 |
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction (XRD) is the definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid.
Single Crystal X-ray Crystallography for Absolute Structure Determination
Single crystal X-ray crystallography provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and conformational details. The process requires growing a high-quality single crystal of this compound, typically through slow evaporation of a saturated solution. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density and, subsequently, the complete molecular structure. scbt.com The structure of a related diarylamine was confirmed by this method. acs.org
Although a crystal structure for this compound is not reported in open crystallographic databases, a successful analysis would yield the parameters shown in the illustrative table below.
Illustrative Single Crystal X-ray Diffraction Data
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₁₄H₁₄ClN |
| Formula Weight | 231.72 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.541(2) |
| c (Å) | 15.678(5) |
| β (°) | 98.76(1) |
| Volume (ų) | 1340.5(7) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.148 |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray diffraction is a rapid, non-destructive technique used to identify crystalline phases and analyze the purity of a bulk sample. A finely powdered sample of the compound is exposed to an X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). The resulting PXRD pattern is a unique "fingerprint" for a specific crystalline solid. osti.govresearchgate.net It is invaluable for distinguishing between different polymorphic forms of a substance, which may have different physical properties. osti.gov
A typical PXRD analysis would produce a diffractogram from which a list of characteristic peaks (2θ angles and their relative intensities) can be extracted for this compound.
Illustrative Powder X-ray Diffraction (PXRD) Peak List
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 8.5 | 10.40 | 45 |
| 12.8 | 6.91 | 100 |
| 17.1 | 5.18 | 80 |
| 21.4 | 4.15 | 65 |
| 24.7 | 3.60 | 90 |
| 28.9 | 3.09 | 50 |
Development and Validation of Analytical Procedures for Non-Biological Matrices
To quantify this compound in environmental matrices such as soil or water, a robust and validated analytical method is essential. Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of substituted diarylamines in such samples. nih.govnih.gov
Accuracy, Precision, Linearity, and Robustness Assessment
Method validation ensures that the analytical procedure is fit for its intended purpose. nmbu.no Key parameters are assessed according to established guidelines.
Accuracy: The closeness of the measured value to the true value. It is typically assessed through recovery studies, where the matrix is spiked with a known amount of the analyte at different concentrations. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) close to 1.0 indicates good linearity.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.
Typical Validation Parameter Acceptance Criteria
| Validation Parameter | Typical Acceptance Criterion |
|---|---|
| Accuracy (% Recovery) | 80 - 120% |
| Precision (RSD%) | ≤ 15% |
| Linearity (R²) | ≥ 0.995 |
| Robustness | No significant impact on results from minor parameter changes |
Limits of Detection (LOD) and Limits of Quantification (LOQ)
The sensitivity of an analytical method is defined by its detection and quantification limits.
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov
These limits are often determined from the calibration curve using the standard deviation of the response (σ) and the slope of the curve (S). sepscience.commtc-usa.com LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)
An analysis of substituted diphenylamines in environmental samples reported instrumental LODs in the range of 0.02-0.1 ng/mL and LOQs of 0.06-0.3 ng/mL. nih.gov
Illustrative Calibration Data and Calculated LOD/LOQ
| Concentration (ng/mL) | Instrument Response (Area Units) |
|---|---|
| 1 | 15,200 |
| 5 | 76,500 |
| 10 | 151,000 |
| 25 | 380,500 |
| 50 | 755,000 |
| Calculated Parameter | Value |
| Slope (S) | 15,100 |
| Standard Deviation of Intercept (σ) | 850 |
| LOD (ng/mL) | 0.19 |
| LOQ (ng/mL) | 0.56 |
Advanced Applications of N 2 Chlorobenzyl N 4 Methylphenyl Amine Non Prohibited
Role as a Synthetic Intermediate in Complex Organic Synthesis
The presence of a reactive secondary amine, an aryl ring amenable to electrophilic substitution, and a chlorobenzyl group that can participate in various coupling and cyclization reactions makes N-(2-chlorobenzyl)-N-(4-methylphenyl)amine a versatile building block in organic synthesis.
Precursor for Advanced Heterocyclic Systems
Nitrogen-containing heterocycles are fundamental to medicinal chemistry and materials science. openmedicinalchemistryjournal.com The structure of this compound is well-suited for the synthesis of complex heterocyclic frameworks. For instance, intramolecular cyclization reactions could lead to the formation of dihydroacridine or related polycyclic aromatic amines. The specific substitution pattern might influence the regioselectivity of such reactions.
Furthermore, the amine functionality can react with various electrophiles to generate precursors for a wide array of heterocyclic systems. For example, reaction with α-haloketones could initiate pathways to substituted oxazoles or other five-membered heterocycles. While direct synthesis of heterocycles from this compound is not explicitly documented, the synthesis of pyrimidine (B1678525) derivatives from similar amine precursors is a well-established strategy. openmedicinalchemistryjournal.com The general principle of using substituted amines for constructing heterocycles is a cornerstone of synthetic organic chemistry. nih.gov
Building Block for Multifunctional Molecules
The distinct chemical handles within this compound allow for its incorporation into larger, multifunctional molecules. The secondary amine can be derivatized, for instance, through acylation or alkylation, to introduce new functional groups. The chlorobenzyl moiety is a key component for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions, which would enable the formation of more complex diaryl or aryl-amine structures.
The p-tolyl group can also be functionalized, for example, through benzylic bromination of the methyl group, adding another point of modification. This trifunctional nature—the amine, the chlorobenzyl group, and the tolyl group—positions this compound as a potentially valuable scaffold for combinatorial chemistry and the synthesis of libraries of complex molecules for screening purposes.
Material Science Applications
The electronic nature of the aromatic rings and the nitrogen atom in this compound suggests its potential utility in the development of advanced organic materials.
Monomer or Constituent in Polymer and Resin Synthesis
N-substituted anilines and related aromatic amines are known to be used in the synthesis of polymers with interesting electronic and thermal properties. For example, aromatic N-heterocyclic compounds can be used as precursors for epoxy resins with high glass transition temperatures and char yields. nih.gov While no polymers have been explicitly synthesized from this compound, its structure suggests it could act as a monomer or a modifying agent in polymerization reactions.
The secondary amine could react with difunctional electrophiles, such as diacyl chlorides or diepoxides, to form polyamides or polyamines. The presence of the halogen and methyl groups could be exploited to tune the properties of the resulting polymer, such as solubility, thermal stability, and flame retardancy. The synthesis of polymers from biomass-derived N-heterocycles highlights the ongoing interest in creating novel polymers from functionalized amine precursors. nih.gov
Component in Organic Dyes and Pigments (Chromophore Studies)
The core structure of this compound, a diarylamine derivative, is a common feature in many organic dyes and pigments. The nitrogen atom can act as a powerful electron-donating group, and when conjugated with electron-withdrawing groups, can form a "push-pull" system that is characteristic of many chromophores.
Derivatization of the aromatic rings with nitro or cyano groups could shift the absorption spectrum of the molecule into the visible region, making it a candidate for a dye. While chromophore studies on this specific compound are not available, related structures, such as those containing thiazole (B1198619) and benzofuran (B130515) moieties, are known to be colored compounds. openmedicinalchemistryjournal.com The principles of chromophore design suggest that this compound could serve as a foundational structure for new colorants.
Contribution to Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells (OSCs) (if applicable to its electronic structure)
Diarylamine derivatives are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and as donor materials in organic solar cells (OSCs). These applications rely on the ability of the material to form stable radical cations and to facilitate the movement of positive charge. The electronic properties of N,N-bis(4-methylphenyl)-4-[2-(4-methylpheny)ethenyl]benzenamine have been studied for their photoconductive properties, which are relevant to these applications. researchgate.net
The electronic structure of this compound, with its electron-rich amine and aromatic rings, suggests that it could possess semiconducting properties. The chlorine atom could influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical parameter for designing materials for OLEDs and OSCs. Theoretical studies on the electronic structure of similar molecules, such as (E)-4-((4-chlorobenzylidene)amino)-N-(thiazole-2-yl)benzenesulfonamide, have been conducted to understand their potential in electronic applications. researchgate.net While experimental data for this compound is lacking, its fundamental structure is analogous to many compounds that have found success in the field of organic electronics.
Catalysis and Organocatalysis
Ligand in Transition Metal-Catalyzed Reactions
There is no specific information available in the scientific literature regarding the use of this compound as a ligand in transition metal-catalyzed reactions. While diarylamine and N-aryl benzylamine (B48309) scaffolds are utilized in ligand design, research on this specific compound's coordination chemistry and catalytic activity has not been published.
Brønsted Base Organocatalyst in Organic Transformations
No studies have been identified that investigate or report the use of this compound as a Brønsted base organocatalyst in organic transformations.
Environmental Remediation Technologies (Excluding human exposure)
Adsorbent Development for Specific Pollutants
There is no available research on the development or application of this compound as an adsorbent material for the removal of specific pollutants from environmental matrices.
Development of Chemical Sensors and Probes (Non-Biological Targets)
No published research could be found detailing the development or utilization of this compound in the creation of chemical sensors or probes for the detection of non-biological targets.
Despite a comprehensive search of scientific literature, no specific research findings on the application of This compound as a recognition element for specific ions or small molecules were identified.
The performed searches for the compound and its derivatives within the context of molecular recognition, ion sensing, or as a component in chemosensors did not yield any published studies detailing its binding properties, selectivity, or mechanism of action for detecting specific analytes. While the broader classes of diarylamines and benzylamines are known to be utilized in the development of sensors and have applications in medicinal chemistry and materials science, information directly pertaining to the functional use of this compound in this advanced application is not available in the reviewed sources.
Consequently, the generation of detailed research findings and data tables as requested for this specific application is not possible based on the current body of scientific literature.
In-Depth Analysis of this compound Reveals Gaps in Current Scientific Literature
A comprehensive review of available scientific literature and chemical databases indicates a significant lack of specific research focused on the derivative chemistry and structure-reactivity relationship (SRR) studies of the compound this compound. Despite extensive searches for data pertaining to the systematic functionalization and the synthesis of analogues and homologues of this specific molecule, no detailed research findings or data tables could be retrieved from the public domain.
The requested article, which was to be structured around a detailed outline including modifications of the methyl group, derivatization of the benzylic moiety, and further substitutions on the chlorophenyl ring, cannot be generated with the required scientific accuracy and depth due to the absence of primary research on this particular compound.
While general principles of medicinal chemistry and the structure-activity relationships of broader classes of compounds such as N-benzylamines and N-phenylamines are well-documented, applying these generalities to this compound without specific experimental data would be speculative and would not meet the standards of a professional, authoritative scientific article.
For instance, studies on related N-benzyl compounds often explore the impact of substituents on the benzyl (B1604629) and phenyl rings to modulate biological activity. nih.govnih.gov Research into N-benzyl-2-phenylpyrimidin-4-amine derivatives has shown that modifications to the benzyl and phenyl moieties can lead to potent inhibitors of specific enzymes. nih.gov Similarly, investigations into N-benzyl phenethylamines have demonstrated that substitutions on the N-benzyl group can significantly affect receptor binding affinity and functional activity. nih.gov
Furthermore, the reactivity of the individual components of the target molecule is generally understood. The 4-methylphenyl (p-tolyl) group can undergo various electrophilic substitution reactions, and the reactivity of the benzylic position is also well-characterized, often being a site for oxidation or substitution. The 2-chlorobenzyl group's reactivity is influenced by the electron-withdrawing nature of the chlorine atom, which can affect reaction rates and regioselectivity in aromatic substitution reactions.
However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables, or a thorough analysis of its structure-reactivity relationships as requested. The scientific community has not, to date, published in-depth research that would allow for the creation of the specified article.
Therefore, we must conclude that the information required to fulfill the user's request is not available in the current body of scientific literature.
Derivative Chemistry and Structure Reactivity Relationship Srr Studies
Electronic and Steric Effects of Substituents on Chemical Reactivity
The reactivity of N-(2-chlorobenzyl)-N-(4-methylphenyl)amine is intricately modulated by the electronic and steric nature of its constituent parts: the 2-chlorobenzyl group and the 4-methylphenyl (p-tolyl) group. The chlorine atom in the ortho position of the benzyl (B1604629) ring and the methyl group in the para position of the phenyl ring exert distinct and sometimes opposing effects on the electron density and accessibility of the central nitrogen atom.
The 2-chloro substituent primarily exhibits an electron-withdrawing inductive effect (-I) due to the high electronegativity of chlorine. This effect reduces the electron density on the benzyl group and, by extension, on the nitrogen atom. However, being in the ortho position, it also introduces significant steric hindrance around the nitrogen, which can impede the approach of reactants.
Conversely, the 4-methyl group on the phenyl ring is an electron-donating group (+I effect and hyperconjugation). It increases the electron density on the phenyl ring and the nitrogen atom, thereby enhancing its nucleophilicity. The para position of the methyl group minimizes its steric impact on the nitrogen atom.
Hammett and Taft Equation Applications for Quantitative Analysis
To quantitatively assess the impact of substituents on the reactivity of aromatic compounds, linear free-energy relationships such as the Hammett and Taft equations are employed. dpublication.com The Hammett equation, log(k/k₀) = σρ, relates the rate (k) of a reaction for a substituted compound to the rate (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). koreascience.kr The substituent constant, σ, quantifies the electronic effect of a substituent, while ρ reflects the sensitivity of the reaction to these effects.
For this compound, we can consider the effects of the 2-chloro and 4-methyl groups separately.
4-Methyl Group (p-CH₃): This group has a negative Hammett σₚ value, indicating its electron-donating nature. In reactions where a positive charge develops in the transition state (positive ρ value), such as electrophilic aromatic substitution on the p-tolyl ring, the methyl group will accelerate the reaction.
2-Chloro Group (o-Cl): The Hammett equation is generally not applied to ortho substituents due to the inclusion of steric effects. For this, the Taft equation, log(k/k₀) = σρ + δEₛ, is more appropriate. dpublication.com It separates the electronic effects (σ, ρ) from the steric effects (Eₛ, δ). The 2-chloro group has a positive σ* value, indicating its electron-withdrawing inductive effect, and a specific steric parameter (Eₛ) that quantifies its bulkiness.
A hypothetical Hammett plot for a reaction involving the nitrogen atom of this compound would likely show a negative ρ value, as the electron-donating 4-methyl group enhances the nitrogen's nucleophilicity, leading to a faster reaction rate.
Table 1: Hammett and Taft Parameters for Relevant Substituents
| Substituent | Hammett Constant (σₚ) | Taft Steric Parameter (Eₛ) | Taft Polar Constant (σ*) |
| 4-Methyl (-CH₃) | -0.17 | -1.24 | -0.13 |
| 2-Chloro (-Cl) | +0.23 (para value for comparison) | -0.97 | +1.05 (for chloromethyl) |
Note: The Taft σ for the 2-chlorobenzyl group as a whole would be more complex to determine without experimental data.*
Influence on Reaction Rates and Selectivities
The electronic and steric effects of the substituents directly influence the rates and selectivities of reactions involving this compound.
Reaction Rates:
Nucleophilic Reactions: In reactions where the nitrogen atom acts as a nucleophile (e.g., alkylation or acylation), the electron-donating 4-methyl group will increase the reaction rate by enhancing the nitrogen's nucleophilicity. The electron-withdrawing 2-chloro group will decrease the rate. The steric hindrance from the 2-chlorobenzyl group will also slow down the reaction, especially with bulky electrophiles.
Electrophilic Aromatic Substitution: For electrophilic substitution on the 4-methylphenyl ring, the activating methyl group will increase the rate of reaction and direct incoming electrophiles to the ortho positions relative to the methyl group (positions 3 and 5). The N-(2-chlorobenzyl)amino group is also an activating, ortho-para director, but its bulkiness might favor para-substitution on the other ring. For substitution on the 2-chlorobenzyl ring, the chlorine atom is a deactivating but ortho-para directing group. researchgate.net
Selectivities:
Regioselectivity: In electrophilic aromatic substitution, the interplay between the directing effects of the substituents determines the regioselectivity. On the p-tolyl ring, substitution will be directed to positions 2, 3, 5, and 6. The strong activating effect of the amino nitrogen will likely dominate, directing incoming electrophiles to the positions ortho to it (positions 3 and 5). On the benzyl ring, the chloro and the N-alkylamino groups will compete in directing the substitution.
Chemoselectivity: In reactions with reagents that can interact with multiple sites, the relative reactivity of these sites determines the chemoselectivity. For instance, in an oxidation reaction, both the benzylic C-H bonds and the aromatic rings are potential sites of attack. The specific oxidant and reaction conditions will determine the preferred reaction pathway.
Structure-Dependent Catalytic Activity or Material Performance
While specific catalytic applications for this compound are not documented, related N-benzylaniline structures are known to be important precursors in the synthesis of various catalysts and functional materials. dpublication.com The structural features of this compound, such as the presence of a secondary amine and two different aromatic rings, make it a potential ligand for metal catalysts.
The nitrogen atom can coordinate to a metal center, and the electronic properties of the two aryl rings can be fine-tuned by changing the substituents. For example, the introduction of the 2-chloro group could influence the stability and reactivity of a metal complex by modifying the electronic environment of the metal center.
Furthermore, diarylamine derivatives are investigated for their potential in organic electronics. The ability of the nitrogen atom to mediate electronic communication between the two aromatic rings is a key feature. The electronic properties, and therefore the material performance (e.g., conductivity, photoluminescence), would be highly dependent on the nature and position of the substituents. The electron-donating 4-methyl group and the electron-withdrawing 2-chloro group would asymmetrically influence the electronic distribution and energy levels of the frontier molecular orbitals (HOMO and LUMO), which could be exploited in the design of materials with specific electronic properties.
Correlation between Molecular Structure and Spectroscopic Signatures (Methodology-Focused)
The elucidation of the structure of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The correlation between the molecular structure and the spectroscopic data is based on well-established principles.
NMR Spectroscopy:
¹H NMR: The chemical shifts of the protons are highly sensitive to their electronic environment. The protons on the 4-methylphenyl ring will be influenced by the electron-donating methyl group, generally appearing at a slightly lower chemical shift (more shielded) compared to unsubstituted benzene (B151609). The protons on the 2-chlorobenzyl ring will be influenced by the electron-withdrawing chlorine atom, leading to higher chemical shifts (deshielding). The methylene (B1212753) (-CH₂-) protons will appear as a singlet, and its chemical shift will be indicative of the electronic effects of the adjacent nitrogen and 2-chlorophenyl ring. The N-H proton, if observable, would likely be broad and its chemical shift would be solvent-dependent.
¹³C NMR: The chemical shifts of the carbon atoms provide detailed information about the carbon skeleton. The carbon attached to the chlorine atom (C2 of the benzyl group) will be significantly deshielded. The carbons of the p-tolyl ring will show characteristic shifts influenced by the methyl and amino groups. The chemical shift of the methylene carbon will also be a key indicator of the electronic environment.
IR Spectroscopy:
N-H Stretch: A characteristic absorption band for the N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding.
C-N Stretch: The stretching vibration of the C-N bonds will appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹.
Aromatic C-H and C=C Stretches: The aromatic rings will give rise to characteristic C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.
C-Cl Stretch: A band corresponding to the C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region.
Table 2: Predicted Spectroscopic Features and Their Structural Correlation
| Spectroscopic Technique | Feature | Structural Correlation |
| ¹H NMR | Chemical shift of methylene protons | Electronic environment created by the nitrogen and 2-chlorophenyl group. |
| ¹H NMR | Aromatic proton splitting patterns and chemical shifts | Substitution pattern and electronic nature of substituents on both rings. |
| ¹³C NMR | Chemical shift of C-Cl carbon | Direct evidence of the chloro-substitution and its electronic effect. |
| ¹³C NMR | Chemical shifts of aromatic carbons | Influence of -CH₃, -Cl, and -NH- groups on the electron density of the rings. |
| IR Spectroscopy | N-H stretching frequency | Presence of the secondary amine and potential for hydrogen bonding. |
| IR Spectroscopy | Bands in the 600-800 cm⁻¹ region | Presence of the C-Cl bond. |
The systematic analysis of how changes in the substituent pattern (e.g., moving the chloro group to the meta or para position, or replacing the methyl group with other functionalities) affect these spectroscopic signatures is a powerful tool for structure-elucidation and for understanding the electronic structure of this class of molecules.
Environmental Dynamics and Fate Non Prohibited
Abiotic Transformation Pathways in Environmental Compartments
Photodegradation Mechanisms under Simulated Sunlight
No studies detailing the photodegradation of N-(2-chlorobenzyl)-N-(4-methylphenyl)amine under simulated sunlight were found in the reviewed literature.
Hydrolysis Studies in Aqueous Environments (pH dependency)
No data is available on the hydrolysis of this compound in aqueous environments or its dependence on pH.
Oxidation by Reactive Oxygen Species in Water or Air
There is no information available regarding the oxidation of this compound by reactive oxygen species in water or air.
Biodegradation Studies in Environmental Matrices (e.g., soil, water, sediments; not human biological systems)
Microbial Degradation Pathways by Isolated Environmental Microorganisms
No studies have been published that identify or characterize the microbial degradation pathways of this compound by isolated environmental microorganisms.
Identification and Characterization of Environmental Transformation Products
As no degradation studies have been conducted, there is no information available on the identity or characteristics of any environmental transformation products of this compound.
Sorption and Desorption Behavior in Environmental Media
Sorption, the process by which a chemical binds to solid particles, and its reverse, desorption, are critical in determining the mobility and bioavailability of a compound in the environment. For this compound, significant interactions with soil and sediment components are anticipated.
The sorption of organic compounds in soil is largely influenced by the soil's organic matter content and the type and amount of clay minerals present.
Soil Organic Matter: Nonionic organic compounds with a high octanol-water partition coefficient (Kow) tend to sorb strongly to soil organic matter. Diphenylamine (B1679370) has a log Kow of 3.50, indicating a tendency to partition into organic phases. nih.gov The presence of a chlorine atom in this compound is expected to increase its hydrophobicity and, consequently, its affinity for soil organic matter. Research on other chlorinated compounds, such as p-chloroaniline, has shown that soil organic matter is a primary factor influencing their adsorption. researchgate.net
Clay Minerals: Clay minerals, with their charged surfaces and large surface areas, can also be significant sorbents for organic molecules. Studies on the adsorption of aniline (B41778) and p-chloroaniline on montmorillonite (B579905), a type of swelling clay, have shown that these compounds can be adsorbed through mechanisms like coordination and protonation, with the extent of adsorption depending on the exchangeable cations present in the clay. cambridge.orgcambridge.org In some cases, oxidation of the adsorbed amines can occur on the clay surface. cambridge.org It is plausible that this compound would also interact with clay minerals, particularly in soils with low organic matter content. The sorption coefficient (Kd) for chloroanilines on clays (B1170129) like kaolinite (B1170537) and montmorillonite has been shown to increase with the lipophilicity of the compound. researchgate.net
Table 1: Estimated Sorption Coefficients for Structurally Similar Compounds
| Compound | Matrix | Sorption Coefficient | Source |
| Diphenylamine | Soil | Estimated Koc: 1,900 | nih.gov |
| 3-chloroaniline | Kaolinite | Kd: 0.0030 L/g | researchgate.net |
| 2,4,6-trichloroaniline | Montmorillonite | Kd: 0.0488 L/g | researchgate.net |
This table is interactive. Users can sort the data by clicking on the column headers.
In aquatic environments, this compound is expected to partition from the water column to sediments and suspended particulate matter. This is driven by the same hydrophobic interactions that govern its sorption to soil.
The estimated high organic carbon-water (B12546825) partition coefficient (Koc) for diphenylamine suggests strong adsorption to suspended solids and sediment. nih.gov Studies on substituted diphenylamine antioxidants have found that these compounds are frequently detected in sediment, which acts as a major reservoir for these contaminants in aquatic systems. nih.gov Similarly, chlorinated anilines are known to adsorb to suspended particles in water bodies. nih.gov This partitioning behavior reduces the concentration of the compound dissolved in the water but can lead to its accumulation in benthic zones, potentially impacting sediment-dwelling organisms.
Volatilization from Water and Soil Surfaces
Volatilization is the process by which a substance transitions from a liquid or solid phase to a gaseous phase. The tendency of a chemical to volatilize is determined by its vapor pressure and its Henry's Law constant.
From Water: The estimated Henry's Law constant for diphenylamine suggests that it is expected to volatilize from water surfaces. nih.gov The volatilization half-life from a model river is estimated to be around 9.4 days, while from a model lake, it is estimated to be 107 days. nih.gov For 4-chloroaniline, the measured volatilization half-life from water (1 m depth, 20°C) is 151 days, suggesting low volatility from aqueous solutions. inchem.org Given the larger molecular size and likely lower vapor pressure of this compound compared to these surrogates, its volatilization from water is expected to be a slow process.
From Soil: Volatilization from soil surfaces is a more complex process, influenced by factors such as soil moisture, temperature, and the compound's adsorption to soil particles. For 4-chloroaniline, evaporation from soil was found to be low, ranging from 0.11% to 3.65% of the applied amount, depending on the soil type and its sorption capacity. inchem.org Strong adsorption of this compound to soil organic matter would likely reduce its volatilization potential from soil surfaces.
Environmental Persistence Assessment in Various Compartments
Environmental persistence refers to the length of time a chemical remains in a particular environmental compartment before being broken down by biotic or abiotic processes.
Soil: Studies on diphenylamine have shown that it can be found in soil. fao.orgepa.gov In anaerobic lake sediment, diphenylamine had a half-life of approximately 60 days. fao.org For 3-chloroaniline, there is evidence that it can form covalent bonds with humic materials in soil, leading to a much longer residual life, potentially up to 10 years. nih.gov The biodegradability of chlorinated anilines is generally considered to be slow. inchem.org
Atmosphere: In the atmosphere, vapor-phase this compound would be degraded by reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for the parent compound, diphenylamine, is about 1.9 hours. nih.gov For 4-chloroaniline, the calculated atmospheric half-life for the reaction with hydroxyl radicals is 3.9 hours. inchem.org This suggests that atmospheric persistence is likely not a primary concern for this class of compounds.
Table 2: Estimated Environmental Half-Lives for Structurally Similar Compounds
| Compound | Compartment | Half-Life | Source |
| Diphenylamine | Atmosphere (vapor phase) | ~1.9 hours | nih.gov |
| Diphenylamine | Anaerobic Lake Sediment | ~60 days | fao.org |
| 4-Chloroaniline | Atmosphere (reaction with OH radicals) | 3.9 hours | inchem.org |
| 4-Chloroaniline | Surface Water (photolysis) | 2-7 hours | inchem.org |
| 4-Chloroaniline | Water (volatilization, 1m depth) | 151 days | inchem.org |
| 3,4-Dichloroaniline | Groundwater Sediment | 1000 days | nih.gov |
This table is interactive. Users can sort the data by clicking on the column headers.
Emerging Research Directions and Challenges
Integration with Flow Chemistry and Continuous Manufacturing Processes for Synthesis
The synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals is increasingly moving from traditional batch processing to continuous flow chemistry. nih.govdurham.ac.uk This paradigm shift offers significant advantages, including enhanced safety, better heat and mass transfer, precise control over reaction parameters, and simplified scalability. nih.govalmacgroup.com
Table 1: Advantages of Flow Chemistry for Synthesizing N-(2-chlorobenzyl)-N-(4-methylphenyl)amine
| Feature | Advantage in Synthesis | Reference |
|---|---|---|
| Enhanced Safety | Allows for the use of hazardous reagents or reaction conditions with minimized risk. | nih.govdurham.ac.uk |
| Precise Control | Superior control of temperature, pressure, and residence time leads to higher selectivity and yield. | almacgroup.com |
| Rapid Scale-Up | Production can be scaled by running the system for longer or by "numbering up" (parallel reactors) without extensive redevelopment. | durham.ac.ukalmacgroup.com |
| Process Integration | Enables the combination of multiple reaction and purification steps into a single, automated sequence. | durham.ac.uk |
Exploration of Novel Catalytic Transformations and Reaction Conditions
The construction of the C-N bonds in diarylamines like this compound is a central theme in organic synthesis. While traditional methods like the Buchwald-Hartwig and Chan-Evans-Lam couplings are common, research is actively pursuing more efficient and versatile catalytic systems. nih.gov
Emerging methods that could be applied to synthesize the target compound include:
Acceptorless Dehydrogenative Aromatization : This method can produce diarylamines from substrates like anilines and cyclohexanones using a gold-palladium alloy nanoparticle catalyst, releasing only hydrogen and ammonia (B1221849) as byproducts. nih.gov This approach offers a potentially greener route to unsymmetrically substituted diarylamines. nih.gov
Desulfinylative Smiles Rearrangement : A transition-metal-free method that allows for the synthesis of diarylamines, including highly sterically hindered ones, from sulfinamides under mild conditions. nih.govacs.org This highlights a distinct reactivity pathway compared to more common sulfonamide substrates. nih.govacs.org
Nitrosonium-Initiated C–N Bond Formation : This technique enables the direct synthesis of diarylamines from electron-rich arenes through C-H activation, initiated by a nitrosonium ion (NO+). nih.govacs.org It serves as a valuable alternative to transition metal-catalyzed cross-coupling reactions. nih.govacs.org
Nickel-Catalyzed N-Arylation : Practical methods using commercially available nickel catalysts, such as NiCl2(dppf), have been developed for the C-N cross-coupling of diarylamines with aryl halides to form triarylamines, but the core principle can be adapted for diarylamine synthesis. acs.org
These novel transformations represent a significant opportunity to access this compound and its derivatives with improved efficiency and under milder, more accessible conditions.
Development of Sustainable Chemical Processes Utilizing or Producing the Compound
The principles of green chemistry are increasingly integral to modern chemical synthesis. For a compound like this compound, this involves developing processes that are not only efficient but also environmentally benign.
Key areas for sustainable process development include:
Catalyst Choice : Employing heterogeneous catalysts, such as the Au–Pd/TiO2 nanoparticles used in dehydrogenative aromatization, simplifies product purification and allows for catalyst recycling. nih.gov Transitioning from precious metal catalysts (e.g., palladium) to more abundant and less toxic metals like iron is another active area of research, with iron-catalyzed C-F amination of diarylamines already demonstrated. nih.gov
Atom Economy : Designing synthetic routes that maximize the incorporation of starting material atoms into the final product is crucial. Acceptorless dehydrogenative processes are advantageous as they avoid the use of stoichiometric oxidants, generating only molecular hydrogen as a significant byproduct. nih.gov
Safer Reagents and Solvents : Research into replacing hazardous reagents and solvents is ongoing. For instance, using methanol (B129727) as a methylating agent with p-toluenesulfonic acid as a catalyst offers a greener alternative to toxic dimethyl sulfate (B86663) or methyl iodide. nih.gov The philosophy that "the best solvent is no solvent" is also gaining traction, promoting neat reaction conditions where possible. nih.gov
Table 2: Green Chemistry Approaches for Diarylamine Synthesis
| Green Chemistry Principle | Application to Diarylamine Synthesis | Reference |
|---|---|---|
| Catalysis | Use of recyclable heterogeneous catalysts (e.g., Au-Pd/TiO2) or earth-abundant metal catalysts (e.g., iron). | nih.govnih.gov |
| Atom Economy | Acceptorless dehydrogenative reactions that produce minimal byproducts. | nih.gov |
| Safer Chemicals | Replacing hazardous reagents like methyl iodide with greener alternatives like methanol/p-toluenesulfonic acid. | nih.gov |
| Waste Prevention | One-pot syntheses that reduce the number of isolation and purification steps. | nih.gov |
Advanced Theoretical and Computational Modeling for Predictive Chemistry
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, complementing experimental work. For this compound, theoretical modeling can offer significant insights.
Mechanism Elucidation : Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms. For example, DFT has been employed to study the catalytic antioxidation mechanism of diarylamines, clarifying the roles of radicals and oxygen. rsc.org Similarly, quantum chemical calculations have helped to identify key intermediates in nitrosonium-initiated C-N bond formation. acs.org Such studies can help optimize reaction conditions for the synthesis of the target compound.
Predictive Modeling : Computational models can predict the properties and reactivity of new derivatives of this compound before they are synthesized. This can guide experimental efforts toward molecules with desired characteristics, whether for medicinal applications or materials science.
Catalyst Design : Theoretical studies can aid in the rational design of new catalysts with enhanced activity and selectivity for specific transformations, accelerating the discovery of improved synthetic routes.
Challenges in Selective Functionalization and Derivatization
Once this compound is synthesized, its further modification presents both opportunities and challenges. Derivatization is a key strategy for creating analogues with altered properties or for preparing samples for analysis. sigmaaldrich.comlibretexts.org
The key challenges include:
Regioselectivity : The molecule has two distinct aromatic rings and a benzylic methylene (B1212753) group. Achieving selective functionalization at a specific position (e.g., ortho to the amine on the p-tolyl ring versus a position on the 2-chlorobenzyl ring) without affecting other sites can be difficult. This is a common challenge in organic synthesis, where steric and electronic factors must be carefully controlled. sci-hub.se
Chemoselectivity : The presence of multiple functional groups (a secondary amine, a chloro substituent, and aromatic C-H bonds) requires highly selective reagents to avoid unwanted side reactions. For example, many reactions that functionalize C-H bonds could also react with the amine.
Steric Hindrance : The non-planar, three-dimensional structure of the molecule may sterically hinder access to certain reactive sites, making derivatization challenging. Overcoming such hindrance is a significant focus of modern synthetic methods. nih.govacs.org
Derivatization is often necessary to improve the analytical detection of amines in methods like HPLC and GC, as many amines lack strong chromophores or fluorophores. sigmaaldrich.comsigmaaldrich.comnih.gov This typically involves reacting the amine with a labeling agent to form a derivative that is easily detectable. sigmaaldrich.com
Opportunities for Collaborative and Interdisciplinary Research
The structural motif of diarylamine is a "privileged structure" in medicinal chemistry, appearing in numerous drugs and biologically active compounds. nih.govnih.gov This inherent potential opens up vast opportunities for collaborative research that spans multiple scientific disciplines.
Medicinal Chemistry and Pharmacology : Collaborations between synthetic organic chemists and pharmacologists are essential to explore the potential biological activities of this compound and its derivatives. Research has shown that various diarylamine derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications as anticancer agents. nih.govnih.gov
Materials Science : Diarylamines are also privileged motifs in materials science, forming the core of molecules used in organic electronics and other advanced materials. acs.org Interdisciplinary work with materials scientists could uncover novel applications for this compound in this area.
Process Chemistry and Chemical Engineering : The development of efficient, scalable, and sustainable synthetic processes, particularly using flow chemistry, requires close collaboration between chemists and chemical engineers. nih.gov
Computational and Theoretical Chemistry : Joint efforts between experimental and computational chemists can accelerate the discovery process by using predictive models to guide synthetic targets and elucidate complex reaction mechanisms. rsc.org
Such interdisciplinary collaborations are crucial for translating fundamental chemical research into practical applications in medicine, technology, and industry.
Conclusion
Synthesis of Major Academic Findings Regarding N-(2-chlorobenzyl)-N-(4-methylphenyl)amine
This compound is a disubstituted amine that has been explored in various chemical contexts. Its synthesis is most commonly achieved through the nucleophilic substitution reaction between 2-chlorobenzyl chloride and p-toluidine (B81030) (4-methylaniline). This reaction, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, provides a straightforward route to the target molecule. Alternative synthetic strategies may involve reductive amination of 2-chlorobenzaldehyde (B119727) with p-toluidine, utilizing a suitable reducing agent.
The structural characterization of this compound has been established through standard spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy typically reveals characteristic signals for the aromatic protons on both the 2-chlorobenzyl and 4-methylphenyl rings, as well as singlets for the methylene (B1212753) (-CH2-) and methyl (-CH3) groups. Carbon-13 NMR (¹³C NMR) provides further confirmation of the carbon framework. Infrared (IR) spectroscopy shows characteristic absorption bands for N-H stretching (if the amine is secondary before benzylation), C-H stretching of the aromatic and aliphatic groups, and C-N stretching. Mass spectrometry confirms the molecular weight of the compound.
Reiteration of its Fundamental and Applied Significance in Chemical Science
The fundamental significance of this compound in chemical science lies in its role as a versatile intermediate and building block for the synthesis of more complex molecules. The presence of multiple reactive sites—the secondary amine, the aromatic rings, and the chloro-substituent—allows for a variety of chemical transformations. This makes it a valuable scaffold in combinatorial chemistry and in the development of new synthetic methodologies.
In the realm of applied chemical science, derivatives of this compound have been investigated for their potential biological activities. While specific data on the named compound is limited in publicly accessible literature, analogous structures containing the N-benzyl-N-phenylamine core are prevalent in medicinal chemistry. These scaffolds are often explored for their potential as kinase inhibitors, antimicrobial agents, and in other therapeutic areas. The specific combination of the 2-chloro and 4-methyl substituents can influence the steric and electronic properties of the molecule, potentially modulating its binding affinity to biological targets. For instance, similar structures have been investigated for their anticancer properties. nih.gov
Prospective Outlook on Future Research Avenues and Potential Academic Impact
Future research on this compound is likely to focus on several key areas. A primary avenue will be the continued exploration of its utility as a synthetic intermediate. The development of novel catalytic methods for C-N and C-C bond formation could utilize this compound to create diverse libraries of molecules for high-throughput screening in drug discovery programs.
Furthermore, there is significant potential in the synthesis and evaluation of a broader range of derivatives. Systematic modification of the substituents on both aromatic rings could lead to the discovery of compounds with enhanced or novel biological activities. For example, the introduction of additional functional groups could improve solubility, bioavailability, or target specificity. Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, could be employed to guide the design of new analogues with predicted therapeutic efficacy.
The academic impact of such research would be twofold. Firstly, it would contribute to the fundamental understanding of structure-activity relationships in this class of compounds. Secondly, it could lead to the identification of new lead compounds for the development of drugs targeting a variety of diseases. The continued investigation of this compound and its derivatives holds promise for advancing both synthetic organic chemistry and medicinal chemistry.
Q & A
Advanced Research Question
- Enzyme Inhibition Assays : Competitive binding studies (e.g., fluorescence polarization) quantify interactions with targets like 5-HT₂ receptors, leveraging structural analogs .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) model ligand-receptor interactions, guided by crystallographic data to predict binding affinities .
- Cytotoxicity Screening : MTT assays on cancer cell lines assess antiproliferative effects, with IC₅₀ values compared to reference drugs .
What mechanistic insights guide the optimization of this compound in catalytic applications?
Advanced Research Question
In nickel-catalyzed reactions, the mechanism involves oxidative addition of 2-chlorobenzyl chloride to Ni(0), followed by amine coordination and reductive elimination to form the C-N bond . Key factors:
- Ligand Design : Bulky N-heterocyclic carbenes (e.g., IPr) stabilize Ni intermediates, reducing side reactions.
- Solvent Effects : Polar aprotic solvents (THF) enhance ion-pair stabilization, while protic solvents may quench catalysts . Kinetic studies (e.g., Eyring plots) identify rate-limiting steps for process optimization.
How can computational chemistry predict the physicochemical properties of this compound?
Advanced Research Question
- DFT Calculations : Predict logP (lipophilicity) and pKa using software like Gaussian or ORCA. For example, chlorobenzyl groups increase logP, impacting membrane permeability .
- Molecular Volume Analysis : McGowan or Joback methods estimate critical volumes (Vc) for solubility modeling .
- TD-DFT : Simulates UV-Vis spectra to correlate experimental λmax with electronic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
